5-Fluoro-N-methoxy-N-methylnicotinamide
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBJCUYNNXCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CN=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234930 | |
| Record name | 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342602-54-4 | |
| Record name | 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342602-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-N-methoxy-N-methylnicotinamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluoro-N-methoxy-N-methylnicotinamide, a fluorinated pyridine derivative of interest to researchers in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide integrates known information with computationally predicted properties to offer a robust profile for scientific applications. The document covers key parameters such as lipophilicity, solubility, and ionization constants, alongside a plausible synthetic route, proposed analytical methodologies, and essential safety considerations. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and application.
Introduction
This compound (CAS RN: 342602-54-4) is a substituted pyridinecarboxamide that incorporates several key structural features relevant to medicinal chemistry. The presence of a fluorine atom on the pyridine ring can significantly modulate the electronic properties, metabolic stability, and binding affinity of the molecule.[1] The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a versatile functional group in organic synthesis, often utilized for the preparation of ketones and other derivatives under mild conditions.
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacokinetic and pharmacodynamic properties.[2] Fluorination can influence lipophilicity, pKa, and metabolic pathways, making fluorinated analogs like this compound valuable subjects of study.[1] This guide aims to provide a detailed characterization of its core physicochemical properties to facilitate its use in research and development.
Chemical Identity and Structure
-
IUPAC Name: 5-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide
-
Synonyms: this compound
-
CAS Number: 342602-54-4
-
Molecular Formula: C₈H₉FN₂O₂
-
Molecular Weight: 184.17 g/mol
Chemical Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
Due to the absence of extensive experimental data, the following physicochemical properties have been predicted using validated computational models, including SwissADME and ChemAxon.[3][4] These predictions offer valuable insights for experimental planning.[5]
| Property | Predicted Value | Method/Source | Significance in Drug Discovery |
| Molecular Weight | 184.17 g/mol | - | Adherence to Lipinski's Rule of Five for oral bioavailability.[6] |
| logP (Consensus) | 0.86 | SwissADME[3] | Indicates good balance between solubility and permeability. |
| Water Solubility (LogS) | -1.81 | SwissADME[3] | Predicted to be soluble in water. |
| pKa (most basic) | 2.50 ± 0.70 | ChemAxon[7] | The pyridine nitrogen is weakly basic. |
| Topological Polar Surface Area (TPSA) | 51.69 Ų | SwissADME[3] | Suggests good potential for cell membrane permeability.[6] |
| Hydrogen Bond Acceptors | 4 | SwissADME[3] | Influences solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | SwissADME[3] | Influences solubility and receptor binding. |
| Rotatable Bonds | 3 | SwissADME[3] | Relates to conformational flexibility and binding entropy. |
Synthesis and Manufacturing
A plausible and efficient synthetic route to this compound involves the conversion of the commercially available 5-fluoronicotinic acid to the corresponding Weinreb amide. This transformation can be achieved using standard peptide coupling reagents or by activating the carboxylic acid.[8][9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Weinreb Amide Formation
This protocol is a general procedure adapted from established methods for the synthesis of N-methoxy-N-methylamides from carboxylic acids.[8][9]
Materials:
-
5-Fluoronicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 5-fluoronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The resulting crude acid chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 15-20 minutes.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford the pure this compound.
-
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[10][11]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-methoxy protons, and the N-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon bearing the fluorine), and the N-methoxy and N-methyl carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal corresponding to the single fluorine atom on the pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.[12]
-
Gas Chromatography (GC): Depending on its volatility and thermal stability, GC could also be employed for purity analysis, often coupled with mass spectrometry (GC-MS).[13]
Biological and Pharmacological Context
The introduction of a fluorine atom can enhance biological activity by improving metabolic stability or modulating receptor binding affinity.[2] Therefore, this compound could serve as a valuable intermediate or a candidate molecule in research programs targeting enzymes involved in NAD+ metabolism or other pathways where nicotinamide analogs have shown activity.[17]
Safety and Handling
Specific toxicity data for this compound is not available. However, based on its structure as a fluorinated pyridine derivative, appropriate safety precautions should be taken.[18][19] The general safety profile of fluorinated aromatic compounds can vary, and some may possess metabolic toxicity.[4][20]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
This compound is a compound with significant potential as a building block and research tool in medicinal chemistry and drug discovery. This technical guide has provided a detailed, albeit partially predictive, overview of its physicochemical properties, a practical synthetic approach, and essential analytical and safety information. The compiled data serves as a valuable starting point for researchers, enabling a more informed and efficient investigation of this and related fluorinated nicotinamide derivatives. Further experimental validation of the predicted properties is encouraged to build upon this foundational knowledge.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. mdpi.com [mdpi.com]
- 3. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 4. chemaxon.com [chemaxon.com]
- 5. pKa Prediction | Rowan [rowansci.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. chemaxon.com [chemaxon.com]
- 10. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemaxon.com [chemaxon.com]
- 13. peerj.com [peerj.com]
- 14. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinamide could reduce growth and cariogenic virulence of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. fishersci.com [fishersci.com]
Unveiling the Mechanism: A Technical Guide to 5-Fluoro-N-methoxy-N-methylnicotinamide as a TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 5-Fluoro-N-methoxy-N-methylnicotinamide in the inhibition of Tyrosine Kinase 2 (TYK2). As a member of the Janus kinase (JAK) family, TYK2 is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases. The emergence of selective TYK2 inhibitors has opened new avenues for therapeutic intervention. This document synthesizes the current understanding of TYK2 signaling, the mechanisms of established TYK2 inhibitors, and proposes a detailed, scientifically-grounded mechanism for this compound. We will delve into the molecular interactions, signaling consequences, and provide hypothetical experimental frameworks for the validation of its inhibitory action.
The Central Role of TYK2 in Immune Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme that plays a pivotal role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] These cytokines are instrumental in both innate and adaptive immunity.[4] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory conditions such as psoriasis, lupus, and inflammatory bowel disease.[1][5]
TYK2 is one of four members of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These kinases associate with the intracellular domains of cytokine receptors.[6] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[6] Activated TYK2 then phosphorylates downstream Signal Transducers and Activators of Transcription (STATs).[1][4] These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the expression of target genes involved in inflammation and immune responses.[6]
The TYK2 Signaling Cascade: A Visual Representation
The following diagram illustrates the canonical TYK2 signaling pathway.
Caption: The TYK2 signaling pathway, from cytokine binding to gene expression.
Mechanisms of TYK2 Inhibition: A Focus on Allosteric Modulation
TYK2 inhibitors can be broadly classified into two categories: orthosteric inhibitors that compete with ATP at the active site of the kinase domain (JH1), and allosteric inhibitors that bind to a different site on the enzyme to induce a conformational change that prevents its activation.[7] A prominent example of an allosteric inhibitor is deucravacitinib, which selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[7][8] This binding locks the enzyme in an inactive conformation, preventing its catalytic activity.[7]
The selectivity of allosteric inhibitors for TYK2 over other JAK family members is a significant advantage, as it may reduce the side effects associated with broader JAK inhibition.[1][8] Many of these selective allosteric inhibitors, including deucravacitinib, feature a nicotinamide scaffold.
Proposed Mechanism of Action for this compound
Based on its chemical structure, this compound is hypothesized to act as a selective, allosteric inhibitor of TYK2, targeting the pseudokinase (JH2) domain.
Molecular Interactions within the JH2 Domain
The nicotinamide core of this compound is predicted to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the JH2 domain. The fluorine substitution on the pyridine ring may enhance binding affinity and selectivity through favorable electrostatic interactions. The N-methoxy-N-methylamide group is likely to occupy a solvent-exposed region, allowing for potential modifications to optimize pharmacokinetic properties without disrupting the core binding interactions.
Allosteric Inhibition of the Kinase Domain (JH1)
By binding to the JH2 domain, this compound is proposed to induce a conformational change that is transmitted to the active kinase domain (JH1). This allosteric modulation prevents the JH1 domain from adopting the active conformation required for ATP binding and catalysis, thereby inhibiting the phosphorylation of downstream STAT proteins.
The following diagram illustrates the proposed allosteric inhibition mechanism.
Caption: Proposed allosteric inhibition of TYK2 by this compound.
Experimental Validation of the Proposed Mechanism
A series of in vitro and cellular assays are essential to validate the hypothesized mechanism of action.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of this compound on TYK2 and its selectivity against other JAK family members.
Methodology:
-
Enzyme Source: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.
-
Substrate: A suitable peptide substrate for each kinase.
-
Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Procedure: a. Prepare a serial dilution of this compound. b. Incubate the kinase, substrate, and inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. After a defined incubation period, stop the reaction and measure ADP production using the detection reagent.
-
Data Analysis: Calculate the IC50 values for each kinase to determine potency and selectivity.
Hypothetical Data:
| Kinase | IC50 (nM) of this compound |
| TYK2 | 10 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| JAK3 | >5,000 |
Cellular Assays: STAT Phosphorylation
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Line: A human cell line responsive to a TYK2-dependent cytokine (e.g., NK-92 cells for IL-12).
-
Stimulation: Recombinant human IL-12.
-
Detection: Flow cytometry using phospho-specific antibodies against STAT4.
-
Procedure: a. Pre-incubate cells with varying concentrations of this compound. b. Stimulate the cells with IL-12. c. Fix and permeabilize the cells. d. Stain with a fluorescently labeled anti-phospho-STAT4 antibody. e. Analyze the median fluorescence intensity (MFI) by flow cytometry.
-
Data Analysis: Determine the IC50 for the inhibition of STAT4 phosphorylation.
Hypothetical Data:
| Cytokine | Phosphorylated STAT | Cellular IC50 (nM) of this compound |
| IL-12 | pSTAT4 | 50 |
| IFN-α | pSTAT1 | 75 |
Conclusion
This compound represents a promising candidate for the selective inhibition of TYK2. Its nicotinamide scaffold strongly suggests an allosteric mechanism of action, targeting the pseudokinase domain to induce a conformational change that inactivates the enzyme. This proposed mechanism, if validated through the experimental frameworks outlined in this guide, would position this compound as a highly selective therapeutic agent for the treatment of autoimmune and inflammatory diseases. Further studies, including structural biology and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.
References
- 1. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. bms.com [bms.com]
- 5. About TYK2 | Alumis Inc. [alumis.com]
- 6. revvity.com [revvity.com]
- 7. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. expertperspectives.com [expertperspectives.com]
Spectroscopic Characterization of 5-Fluoro-N-methoxy-N-methylnicotinamide: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Fluoro-N-methoxy-N-methylnicotinamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. While experimental data for this specific compound is not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.
Introduction
This compound is a fluorinated pyridine derivative incorporating a Weinreb amide moiety. The presence of the fluorine atom on the pyridine ring is anticipated to significantly influence the electronic environment of the molecule, thereby affecting its chemical reactivity, metabolic stability, and pharmacological properties. The N-methoxy-N-methylamide (Weinreb amide) functionality is a key feature, often employed in organic synthesis as a stable intermediate for the preparation of ketones or aldehydes. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will detail the expected spectroscopic signatures that would confirm the successful synthesis and purity of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure and numbering of this compound.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl groups of the Weinreb amide.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | d | 1H | H-2 | The proton at position 2 is adjacent to the ring nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |
| ~8.3 | dd | 1H | H-6 | This proton is deshielded by the ring nitrogen and will be split into a doublet of doublets by H-2 and H-4. |
| ~7.6 | ddd | 1H | H-4 | The proton at position 4 is coupled to H-2, H-6, and the fluorine at C-5, resulting in a doublet of doublet of doublets. |
| 3.8 | s | 3H | O-CH₃ | The methoxy protons are in a shielded environment and are expected to appear as a sharp singlet. |
| 3.4 | s | 3H | N-CH₃ | The N-methyl protons are also expected to be a singlet, slightly upfield from the O-methyl protons. |
Experimental Protocol: ¹H NMR Acquisition A standard protocol for acquiring a ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 20 ppm centered around 5 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The fluorine atom will cause C-F coupling, which will be observable for the carbon atoms in its vicinity.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the Weinreb amide is expected in this region. | |
| ~158 | d, ¹JCF ≈ 250 | C-5 | The carbon directly attached to the fluorine will show a large one-bond C-F coupling and will be significantly deshielded. |
| ~148 | d, ³JCF ≈ 5 | C-2 | The carbon at position 2 is deshielded by the adjacent nitrogen. A small three-bond C-F coupling is expected. |
| ~140 | d, ²JCF ≈ 20 | C-6 | A two-bond C-F coupling is anticipated for the carbon at position 6. |
| ~135 | d, ²JCF ≈ 20 | C-4 | The carbon at position 4 will also exhibit a two-bond C-F coupling. |
| ~130 | d, ³JCF ≈ 5 | C-3 | A smaller three-bond C-F coupling is expected for the carbon bearing the amide group. |
| ~61 | O-CH₃ | The methoxy carbon is expected in this region. | |
| ~34 | N-CH₃ | The N-methyl carbon will be found further upfield. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 250 ppm centered around 100 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on the pyridine ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methyl groups. |
| ~1660 | Strong | C=O stretch (Amide) | The carbonyl group of the Weinreb amide will give a strong absorption in this region. |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretch | Characteristic vibrations of the pyridine ring. |
| ~1250 | Strong | C-F stretch | A strong absorption band is expected for the carbon-fluorine bond. |
| ~1020 | Strong | N-O stretch | The N-O bond of the Weinreb amide will have a characteristic stretching frequency. |
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 184.06. A moderately intense molecular ion peak is expected.
-
Key Fragmentation Patterns:
-
m/z = 153: Loss of OCH₃ radical (-31).
-
m/z = 125: Loss of N(O)CH₃ (-59).
-
m/z = 123: Loss of the Weinreb amide side chain followed by H rearrangement.
-
m/z = 96: Formation of the fluoropyridinium ion.
-
Figure 2. Predicted key fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.
Conclusion
This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted data is based on fundamental principles of spectroscopy and comparison with structurally related molecules. These predictions serve as a valuable reference for scientists and researchers in the synthesis and characterization of this compound, enabling them to confirm its identity and purity with a high degree of confidence. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.
The Strategic Role of 5-Fluoro-N-methoxy-N-methylnicotinamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the utilization of versatile synthetic intermediates are paramount for the development of novel therapeutics with enhanced pharmacological profiles.[1][2][3] This technical guide provides an in-depth exploration of 5-Fluoro-N-methoxy-N-methylnicotinamide, a key building block that synergistically combines the benefits of a fluorinated pyridine scaffold with the synthetic utility of a Weinreb amide. This document will elucidate the chemical rationale behind its design, provide detailed synthetic protocols, and explore its application in the construction of complex molecular architectures relevant to medicinal chemistry, particularly in the domain of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Introduction: The Convergence of Fluorine and Weinreb Amide Chemistry
The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. Two powerful strategies have emerged in this endeavor: the introduction of fluorine into drug candidates and the use of robust and predictable synthetic methodologies. This compound sits at the intersection of these two approaches, offering a unique combination of desirable attributes.
The Enduring Impact of Fluorine in Drug Design
The strategic incorporation of fluorine into small molecules can profoundly influence their biological activity.[2][3] The high electronegativity and small atomic radius of fluorine can alter a molecule's pKa, lipophilicity, and conformational preferences.[1] These modifications often lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins, and better membrane permeability.[2][3] The pyridine ring itself is a privileged scaffold in medicinal chemistry, and its fluorination has been a successful strategy in the development of numerous approved drugs.[1]
The Weinreb Amide: A Cornerstone of Controlled Ketone Synthesis
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has revolutionized the synthesis of ketones from carboxylic acid derivatives.[4][5] Its key advantage lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, which plagues similar reactions with esters or acid chlorides, and upon acidic workup, cleanly yields the desired ketone.[4] This controlled reactivity makes the Weinreb amide an invaluable tool for the precise construction of complex molecules.[5]
Synthesis of this compound
The primary and most direct route to this compound is from the commercially available 5-fluoronicotinic acid. The conversion of the carboxylic acid to the Weinreb amide can be achieved through several reliable methods.
General Protocol for Weinreb Amide Formation
A common and effective method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine. Herein, we present a generalized protocol adaptable for this transformation.
Experimental Protocol: Synthesis of this compound
-
Step 1: Activation of 5-Fluoronicotinic Acid
-
To a solution of 5-fluoronicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent. Common choices include:
-
Oxalyl chloride or Thionyl chloride: Add dropwise at 0 °C, followed by warming to room temperature. A catalytic amount of DMF is often used with oxalyl chloride. This converts the carboxylic acid to the highly reactive acid chloride in situ.
-
Peptide Coupling Reagents: Agents like HATU, HBTU, or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Phosphorus-based Reagents: A combination of triphenylphosphine (PPh3) and iodine (I2) can also be effective.[6]
-
-
-
Step 2: Amide Formation
-
To the activated 5-fluoronicotinic acid solution, add N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., DIPEA or TEA, 2.0-3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Step 3: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.
-
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Gateway to Fluorinated Ketones
The primary utility of this compound lies in its reaction with organometallic reagents to generate 5-fluoropyridin-3-yl ketones. These ketones are versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors.
Reaction with Grignard Reagents
The reaction of this compound with a Grignard reagent (R-MgX) provides a straightforward and high-yielding route to the corresponding ketone.
Experimental Protocol: Synthesis of a 5-Fluoropyridin-3-yl Ketone
-
Step 1: Grignard Reaction
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C or -78 °C.
-
Add the Grignard reagent (1.1-1.2 eq) dropwise via syringe.
-
Stir the reaction at the cooled temperature for a specified time, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 2: Quench and Workup
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Step 3: Purification
-
Purify the crude ketone by flash column chromatography on silica gel.
-
Caption: Reaction of the Weinreb amide to form a ketone intermediate.
Downstream Functionalization: Building Complexity
The resulting 5-fluoropyridin-3-yl ketone is a valuable precursor for a variety of subsequent transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Aldol Condensation: To form α,β-unsaturated ketones.
-
Wittig Reaction: To generate alkenes.
-
Heterocycle Formation: The ketone can serve as a key component in the synthesis of various heterocyclic rings.
These transformations allow for the rapid elaboration of the molecular scaffold, enabling the exploration of structure-activity relationships in drug discovery programs. The presence of the fluorine atom on the pyridine ring can continue to exert its beneficial electronic and metabolic effects on the final compounds.
Case Study: Conceptual Application in Kinase Inhibitor Synthesis
While specific examples in publicly available literature are often part of proprietary drug discovery programs, we can conceptualize the application of this compound in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core (like pyridine) linked to an aromatic or heteroaromatic ring system.
Conceptual Synthetic Pathway:
-
Ketone Formation: this compound is reacted with an appropriate aryl or heteroaryl Grignard reagent to form the corresponding diaryl ketone.
-
Modification of the Ketone: The ketone can be reduced to a secondary alcohol, which can then be used in etherification or esterification reactions to link to other fragments of the target molecule. Alternatively, the ketone can be a site for building a new heterocyclic ring, such as a pyrimidine or a triazine.[7]
-
Final Elaboration: Further functionalization of the pyridine ring or the newly introduced moieties can be performed to optimize the compound's properties.
The fluorine atom at the 5-position of the nicotinamide core can enhance binding to the kinase active site through favorable electrostatic interactions and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. It elegantly combines the advantageous properties of a fluorinated pyridine with the controlled reactivity of a Weinreb amide. This allows for the efficient and predictable synthesis of key 5-fluoropyridin-3-yl ketone intermediates, which are precursors to a wide range of complex molecules, including potent kinase inhibitors. The ability to construct these scaffolds in a controlled manner, while embedding the beneficial properties of fluorine, makes this compound an essential tool for the modern medicinal chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Weinreb Amide Functionality in 5-Fluoro-N-methoxy-N-methylnicotinamide: Synthesis, Reactivity, and Application in Drug Discovery
Executive Summary
The N-methoxy-N-methylamide, or Weinreb amide, represents a pivotal functional group in modern organic synthesis, prized for its ability to temper the reactivity of the carbonyl group. This guide provides an in-depth examination of the Weinreb amide functionality as manifested in 5-Fluoro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical development. We will dissect the core principles of the Weinreb amide's unique chelation-controlled reactivity, provide detailed protocols for its synthesis, and explore the synergistic role of the 5-fluoro substituent on the nicotinamide scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures with enhanced pharmacological properties.
The Weinreb Amide: A Cornerstone of Controlled Carbonyl Chemistry
The synthesis of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation, yet it is frequently plagued by over-addition when using highly reactive organometallic reagents.[1] Traditional substrates like esters or acid chlorides, upon reaction with an organometallic nucleophile, form a ketone intermediate that is often more reactive than the starting material, leading to the undesired formation of tertiary alcohols.[2] The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this problem through the use of an N-methoxy-N-methylamide.[3][4]
The Chelation-Controlled Reaction Mechanism
The remarkable stability and predictable reactivity of the Weinreb amide stem from its ability to form a stable five-membered tetrahedral intermediate upon nucleophilic attack.[5][6] Unlike the transient intermediates formed with other acylating agents, this species is stabilized by the chelation of the metal cation (from a Grignard or organolithium reagent) between the carbonyl oxygen and the methoxy oxygen.[3][7] This chelated complex is kinetically stable at low temperatures and does not collapse to form a ketone until a deliberate aqueous or acidic workup is performed.[8] This two-stage reactivity profile—stable complex formation followed by controlled hydrolysis—is the cornerstone of its utility, effectively preventing the common problem of over-addition.[3][5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb amides [pubsapp.acs.org]
A Comprehensive Technical Guide to 5-Fluoro-N-methoxy-N-methylnicotinamide: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth analysis of 5-Fluoro-N-methoxy-N-methylnicotinamide, a crucial building block in the synthesis of complex pharmaceutical agents. While a detailed historical record of its initial discovery is not extensively documented in publicly available literature, its significance is firmly established in its application within medicinal chemistry. This document will elucidate its chemical properties, outline a representative synthetic protocol, and explore its role in the development of novel therapeutics targeting metabolic and neurological disorders.
Introduction: The Strategic Importance of Fluorinated Nicotinamides
This compound has emerged as a valuable intermediate for researchers and drug development professionals. Its utility stems from the unique combination of a fluorinated pyridine ring and a Weinreb amide functional group. The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The N-methoxy-N-methylamide moiety is a well-established precursor for the synthesis of ketones, aldehydes, and other functional groups under mild conditions, offering a versatile handle for molecular elaboration.
This compound is particularly noted for its application in the synthesis of fluorine-containing drugs, especially those based on a nicotinamide scaffold, which are under investigation for a range of metabolic and neurological diseases[1].
Physicochemical Properties and Structural Attributes
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 342602-54-4 | [2] |
| Molecular Formula | C₈H₉FN₂O₂ | [1][2] |
| Molecular Weight | 184.17 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Storage | Room temperature, dry conditions | [1] |
The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an N-methoxy-N-methylamide group at the 3-position. The electron-withdrawing nature of the fluorine atom influences the reactivity of the pyridine ring, while the amide group provides a key point for synthetic modification.
Synthesis and Reaction Mechanisms
Conceptual Synthetic Workflow
Caption: A plausible synthetic pathway to this compound.
Detailed Experimental Protocol (Representative)
Step 1: Acyl Chloride Formation
-
To a solution of 5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as oxalyl chloride or thionyl chloride at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-fluoronicotinoyl chloride.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step for the subsequent amidation.
Step 2: Weinreb Amidation
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and generate the free amine.
-
Cool the solution to 0 °C and add the crude 5-fluoronicotinoyl chloride solution dropwise.
-
Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove salts and purify the product by column chromatography to obtain this compound.
Self-Validation: The progress of the reaction can be monitored by TLC, and the final product structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. The Weinreb amide functionality allows for the controlled addition of nucleophiles to form ketones, which are common precursors to a wide array of more complex structures.
Role as a Key Building Block
The fluorinated nicotinamide core is a recurring motif in compounds targeting various biological pathways. For instance, related nicotinamide derivatives have been investigated as:
-
Enzyme Inhibitors: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in various diseases, including cancer and metabolic disorders[3][4][5]. Fluorinated nicotinamide analogs can be designed as inhibitors of such enzymes.
-
Receptor Antagonists: The nicotinamide scaffold has been incorporated into molecules designed to be antagonists for receptors like the neurokinin-1 (NK-1) receptor, which is involved in pain and inflammation[6].
-
Kinase Inhibitors: The pyridine ring can serve as a scaffold for developing inhibitors of kinases such as Bruton's Tyrosine Kinase (BTK), which are important targets in immunology and oncology[7].
Illustrative Workflow in Drug Discovery
Caption: General application of the title compound in a drug discovery workflow.
Conclusion
This compound stands as a testament to the importance of enabling chemical building blocks in the advancement of pharmaceutical research. While its own history is not one of a standalone therapeutic agent, its contribution is measured by the novel and potent drug candidates it helps to create. The strategic placement of the fluorine atom and the versatile Weinreb amide functionality provide chemists with a powerful tool for the synthesis of next-generation therapeutics. As research into metabolic and neurological diseases continues to evolve, the demand for such specialized intermediates is likely to grow, further solidifying the role of this compound in the drug discovery landscape.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 342602-54-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Introduction: Strategic Integration of Fluorine and the Weinreb Amide in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Compounds Derived from 5-Fluoro-N-methoxy-N-methylnicotinamide
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful and widely adopted strategy for optimizing drug candidates.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby improving target binding affinity and selectivity.[1][2][5]
The nicotinamide scaffold, a derivative of vitamin B3, is a privileged structure found in numerous biologically active compounds and approved drugs. Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antifungal activities.[6][7][8] When combined, the fluorinated nicotinamide core represents a promising starting point for the development of novel therapeutics.
This guide focuses on this compound, a key precursor that leverages a critical synthetic tool: the Weinreb-Nahm amide . This functional group is not typically valued for its intrinsic biological activity but rather for its exceptional utility in chemical synthesis.[9][10] Discovered in 1981, the Weinreb amide provides a reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives by reacting with organometallic reagents or hydrides.[10][11] Its principal advantage is the prevention of over-addition, a common side reaction that plagues the synthesis of ketones using other acyl compounds, which often leads to the formation of tertiary alcohols.[11] The N-methoxy-N-methylamide moiety forms a stable tetrahedral intermediate that resists further reaction until acidic workup, ensuring a clean conversion to the desired ketone or aldehyde.[9][10]
This technical whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound from its primary precursor, 5-fluoronicotinic acid, and detail the subsequent evaluation of the biological activity of its downstream derivatives.
Part 1: Synthesis of Key Precursors and Intermediates
The journey from a simple fluorinated building block to a potential drug candidate involves a carefully planned synthetic pathway. The stability and versatility of the Weinreb amide make it an ideal intermediate for constructing a library of diverse nicotinamide derivatives for biological screening.
The Foundational Building Block: 5-Fluoronicotinic Acid
5-Fluoronicotinic acid is the primary precursor for the target Weinreb amide. The fluorine atom at the 5-position of the pyridine ring is strategically placed to exert a significant electronic effect on the molecule, which can later influence binding interactions with biological targets. As a derivative of nicotinic acid, it provides a versatile pyridine core with a carboxylic acid handle, enabling a wide array of chemical modifications.[12]
The Weinreb Amidation Strategy
The conversion of 5-fluoronicotinic acid to this compound is a critical step that prepares the scaffold for diversification. This transformation, known as Weinreb amidation, ensures that subsequent additions of nucleophiles (e.g., Grignard or organolithium reagents) will terminate at the ketone stage.
The diagram below illustrates the synthetic logic, starting from the activation of the carboxylic acid, formation of the Weinreb amide, and its subsequent reaction to form a ketone, a common pharmacophore in medicinal chemistry.
Caption: Synthetic pathway from 5-fluoronicotinic acid to a ketone derivative via a Weinreb amide intermediate.
Detailed Experimental Protocol: One-Pot Synthesis of Weinreb Amides
This protocol describes a convenient and efficient one-pot synthesis of Weinreb amides from carboxylic acids using phosphorus oxychloride (POCl₃) as an acid activator.[13] This method is advantageous due to its mild reaction conditions and tolerance for various functional groups.
Materials:
-
Substituted carboxylic acid (e.g., 5-fluoronicotinic acid)
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and anhydrous DCM.
-
Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq.) to the mixture while stirring.
-
Activator Addition: After 10 minutes of stirring at 0 °C, add POCl₃ (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Weinreb amide.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure Weinreb amide.
Part 2: Biological Evaluation of Downstream Derivatives
Once a library of compounds has been synthesized from the this compound precursor, the next critical phase is to assess their biological activity. The specific assays employed will depend on the therapeutic area of interest. Nicotinamide derivatives have shown promise as anticancer agents, often by inhibiting key signaling enzymes like kinases.[6][14]
The following workflow outlines a typical screening cascade for evaluating novel nicotinamide derivatives as potential anticancer agents.
Caption: A hierarchical workflow for the biological evaluation of synthesized nicotinamide derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard primary screen to identify compounds with cytotoxic effects against cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Target Engagement: Enzyme Inhibition Assay
For compounds showing promising cytotoxicity, it is crucial to validate that their effect is mediated through the intended biological target. For nicotinamide derivatives designed as VEGFR-2 inhibitors, a direct enzyme inhibition assay is performed.[6][14]
Protocol: VEGFR-2 Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific substrate peptide for VEGFR-2, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to each well to initiate the reaction.
-
ATP Addition: Add ATP to the wells to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-enzyme control and a vehicle control. Determine the IC₅₀ value for enzyme inhibition.
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison between compounds and against standards. This allows for the identification of structure-activity relationships (SAR).
Table 1: Example Biological Activity Data for Nicotinamide Derivatives
| Compound ID | Cytotoxicity IC₅₀ (µM) [HCT-116] | Cytotoxicity IC₅₀ (µM) [HepG2] | Target Inhibition IC₅₀ (nM) [VEGFR-2] | Selectivity Index (Vero IC₅₀ / HCT-116 IC₅₀) |
| Derivative 1 | 5.4 | 7.1 | 77 | 15.8 |
| Derivative 2 | 16.5 | 18.2 | 250 | 6.2 |
| Derivative 3 | 25.1 | 22.9 | 410 | 4.1 |
| Sorafenib (Std.) | 9.3 | 7.4 | 62 | 9.8 |
Data is hypothetical and based on trends observed in the literature for illustrative purposes.[6]
Interpretation:
-
Potency: A lower IC₅₀ value indicates higher potency. In this example, Derivative 1 is the most potent compound against both cell lines and the target enzyme.
-
Selectivity: The selectivity index, calculated by dividing the IC₅₀ against a non-cancerous cell line (e.g., Vero) by the IC₅₀ against a cancer cell line, provides a measure of the compound's therapeutic window. A higher index is desirable, suggesting lower toxicity to normal cells.[6][14] Derivative 1 shows a favorable selectivity profile compared to the other derivatives and the standard drug.
Conclusion and Future Directions
The strategic use of this compound as a synthetic precursor provides a robust and efficient platform for developing novel, biologically active molecules. The fluorinated nicotinamide core, assembled via the reliable Weinreb amidation process, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The in-depth biological evaluation, from broad cytotoxicity screening to specific mechanism-of-action studies, is essential for identifying promising lead candidates for further preclinical and clinical development.
Future research in this area will likely focus on expanding the diversity of the synthesized libraries, exploring novel biological targets beyond kinases, and leveraging computational tools for in silico screening and rational drug design to accelerate the discovery process.[14]
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: A Validated LCMS Method for Purity Determination of 5-Fluoro-N-methoxy-N-methylnicotinamide
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LCMS) method for the determination of purity and the identification of potential impurities in 5-Fluoro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure that adheres to the principles of scientific integrity and regulatory guidelines. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and specificity.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₈H₉FN₂O₂, Molecular Weight: 184.17 g/mol ) is an important building block in the synthesis of fluorinated pharmaceutical compounds, particularly those targeting metabolic and neurological diseases.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability and target-binding affinity of active pharmaceutical ingredients (APIs). Consequently, ensuring the purity of this intermediate is of paramount importance, as impurities can be carried through the synthesis process, potentially affecting the safety and efficacy of the final drug product.
Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[2][3] This application note details a systematic approach to developing and validating an LCMS method for the purity analysis of this compound, providing a framework that can be readily adapted in a quality control or research setting. The validation of this method is based on the principles outlined in the ICH Q2(R2) guideline, ensuring its fitness for purpose.[4][5]
Experimental Design and Rationale
The selection of the analytical conditions was driven by the physicochemical properties of this compound and the need for a method capable of separating the main component from potential process-related impurities and degradation products.
Potential Impurities
While the exact synthetic route for every manufacturer is proprietary, a common pathway for the synthesis of nicotinamide derivatives can involve the coupling of a nicotinic acid precursor with an appropriate amine.[6] Based on this, potential impurities could include:
-
Starting materials: Unreacted 5-fluoronicotinic acid or N,O-dimethylhydroxylamine.
-
By-products: Isomeric variants or products from side reactions.
-
Degradation products: Hydrolysis of the amide bond, leading to the formation of 5-fluoronicotinic acid.
Chromatographic and Mass Spectrometric System
A standard High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or a triple quadrupole mass spectrometer is suitable for this analysis.[3] The use of a tandem mass spectrometer (LC-MS/MS) can provide enhanced specificity and sensitivity if required for the quantification of trace-level impurities.[7]
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade, ≥ 99%)
Standard and Sample Preparation
Rationale: The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase. A mixture of water and acetonitrile is a common and effective diluent for moderately polar compounds like the target analyte.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the same diluent.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested at the same concentration as the stock solution.
LCMS Method Parameters
Rationale: A C18 column is a good starting point for the separation of small molecules due to its versatility.[8] A gradient elution with acetonitrile and water, with formic acid as a mobile phase modifier, is employed to ensure good peak shape and ionization efficiency in positive ion mode electrospray ionization (ESI).[8] ESI is well-suited for polar compounds.[2]
Table 1: Optimized LCMS Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50 - 500 |
| Expected [M+H]⁺ Ion | m/z 185.07 |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose.[9] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[4]
-
Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The method is specific if there are no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.1 µg/mL to 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the working standard solution six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability test on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as column temperature (± 5 °C), flow rate (± 10%), and mobile phase composition (± 2%) to assess the method's reliability during normal use.
Data Presentation and Visualization
Purity Calculation
The purity of the sample can be calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Workflow Visualization
The overall workflow for the LCMS purity analysis is depicted in the following diagram:
Caption: LCMS Purity Analysis Workflow.
Conclusion
The LCMS method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The detailed protocol, including system parameters and validation procedures, adheres to international regulatory standards, ensuring the generation of high-quality, defensible data. This method is a valuable tool for quality control and process monitoring in the development and manufacturing of pharmaceuticals containing this important intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijper.org [ijper.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for Grignard addition to 5-Fluoro-N-methoxy-N-methylnicotinamide
An Application Guide for the Synthesis of 3-Acyl-5-fluoropyridines via Grignard Addition to 5-Fluoro-N-methoxy-N-methylnicotinamide
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the Grignard addition to this compound, a specialized Weinreb-Nahm amide. The synthesis of 3-acyl-5-fluoropyridines is a critical transformation in medicinal chemistry, as this structural motif is a key building block in numerous pharmaceutical agents. This document elucidates the reaction mechanism, outlines critical experimental parameters, and offers a step-by-step protocol designed for researchers in synthetic chemistry and drug development. The inherent stability of the Weinreb amide intermediate against over-addition is explained, providing a reliable and high-yielding route to the desired ketone products.
Introduction: The Strategic Importance of the Weinreb-Nahm Ketone Synthesis
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among the myriad of available methods, the addition of organometallic reagents to carbonyl compounds is preeminent. However, traditional acylating agents like acid chlorides and esters often suffer from a significant drawback: over-addition. The initial ketone product is often more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.[1][2]
In 1981, Steven M. Weinreb and Steven Nahm developed a powerful solution to this challenge.[3] Their method involves the use of N-methoxy-N-methylamides, now universally known as Weinreb-Nahm amides. The Grignard or organolithium addition to a Weinreb amide cleanly stops at the ketone stage, preventing over-addition.[3][4][5] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until it is hydrolyzed during aqueous workup.[3]
The substrate of interest, this compound, allows for the synthesis of 3-acyl-5-fluoropyridines. The fluoropyridine moiety is of high interest in drug discovery, as the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides the scientific rationale and a field-proven protocol for this specific, high-value transformation.
Reaction Mechanism: The Key to Selectivity
The remarkable success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the reaction intermediate. The mechanism proceeds as follows:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, adding to the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. Crucially, the magnesium halide moiety is chelated by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom.[3][6] This five-membered ring structure is remarkably stable, particularly at low temperatures.
-
Intermediate Stability: The stability of this chelated intermediate prevents its collapse into a ketone during the reaction. Consequently, it does not react with a second equivalent of the Grignard reagent.
-
Hydrolytic Workup: Upon the addition of a mild acid source (e.g., aqueous NH₄Cl), the stable intermediate is protonated and subsequently hydrolyzes to yield the desired ketone and N,O-dimethylhydroxylamine hydrochloride.
The entire process is visualized in the diagram below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Safe Handling and Storage of 5-Fluoro-N-methoxy-N-methylnicotinamide
Abstract
This document provides detailed application notes and protocols for the safe handling and storage of 5-Fluoro-N-methoxy-N-methylnicotinamide (CAS No. 342602-54-4). As a fluorinated nicotinamide derivative and a Weinreb amide, this compound requires careful management in a laboratory setting to mitigate potential risks. These guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of the compound. The protocols outlined herein are based on established safety principles for analogous chemical structures and general laboratory best practices.
Introduction: Understanding the Compound
This compound is a specialized chemical intermediate, likely utilized in the synthesis of complex organic molecules in pharmaceutical and agrochemical research.[1][2] Its structure incorporates three key features that inform its handling procedures:
-
A Pyridine Ring: A heterocyclic aromatic amine.
-
A Fluorine Substituent: Organofluorine compounds can exhibit altered chemical and biological properties, and their thermal decomposition can release hazardous substances like hydrogen fluoride.[3]
-
A Weinreb Amide (N-methoxy-N-methylamide): This functional group is known for its utility in forming carbon-carbon bonds, particularly in the synthesis of ketones.[4][5] While generally stable, Weinreb amides can react with strong bases and organometallic reagents.[6]
Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes safety data from structurally related N-methoxy-N-methylnicotinamides and general principles for handling fluorinated compounds and Weinreb amides.[7][8][9]
Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are:
-
Serious Eye Irritation: Causes serious eye irritation and potential damage.[7][8]
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Table 1: Summary of Potential Hazards and Safety Precautions
| Hazard Class | GHS Classification (Inferred) | Precautionary Statements (Inferred) |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][8] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7][8] |
| Acute Oral Toxicity | Category 4 (Potential) | H302: Harmful if swallowed.[9] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[8][9]
-
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are inspected before use and changed frequently, especially after direct contact.
-
Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[10] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required, subject to a formal risk assessment.
Caption: Required PPE for handling the compound.
Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.
General Handling
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[8][10]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of any vapors or mists.[7][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[7][8] Contaminated clothing should be removed immediately and washed before reuse.[7]
-
Static Discharge: For solid forms, take precautionary measures against static discharge.[11]
Protocol for Weighing and Preparing Solutions
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure an analytical balance, spatulas, weighing paper/boats, and appropriate glassware are clean and readily available.
-
Tare Container: Place a tared, sealed container (e.g., a vial or round-bottom flask) on the balance.
-
Aliquoting: Carefully transfer the desired amount of the compound into the tared container using a clean spatula. Avoid creating dust or aerosols. If the compound is a liquid, use a calibrated pipette or syringe.
-
Sealing: Immediately seal the primary container of the compound and the freshly weighed sample.
-
Dissolution: In the fume hood, add the desired solvent to the container with the weighed compound. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
-
Cleaning: Decontaminate the spatula and weighing area immediately after use.
Storage Procedures
Proper storage is essential for maintaining the stability and integrity of this compound and ensuring laboratory safety.
-
Container: Keep the compound in its original, tightly sealed container.[8][11]
-
Environment: Store in a cool, dry, and dark place.[8] A recommended storage temperature is often between 2-8°C for long-term stability, though room temperature may be suitable for short periods.[9]
-
Ventilation: The storage area should be well-ventilated.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool (2-8°C recommended)[9] | To minimize degradation over time. |
| Atmosphere | Sealed in dry air/inert gas | To prevent hydrolysis or reaction with atmospheric moisture. |
| Light | Dark place/amber vial | To prevent photochemical decomposition. |
| Location | Well-ventilated, secure chemical cabinet | To ensure safety and prevent unauthorized access. |
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material, avoiding dust generation.[9]
-
Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][10]
Caption: Step-by-step spill response workflow.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain or in general trash.
References
- 1. 1256834-71-5|5-Chloro-2-fluoro-N-methoxy-N-methylnicotinamide|BLD Pharm [bldpharm.com]
- 2. 2-chloro-5-fluoro-N-methoxy-N-methylnicotinamide Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. Buy N-Methoxy-N-methylhexanamide (EVT-390473) | 64214-56-8 [evitachem.com]
- 5. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols: Synthesis of N-methoxy-N-methyl-5-fluoronicotinamide via Acylation of N,O-dimethylhydroxylamine with 5-fluoronicotinoyl chloride
Abstract
This application note provides a comprehensive guide for the synthesis of N-methoxy-N-methyl-5-fluoronicotinamide, a Weinreb amide of significant interest in medicinal chemistry and drug development. The protocol details the acylation of N,O-dimethylhydroxylamine with 5-fluoronicotinoyl chloride, a robust and widely applicable method for the formation of this key synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, and practical guidance for successful execution.
Introduction: The Significance of Weinreb Amides in Modern Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile and highly valuable intermediates in organic synthesis.[1] Their significance stems from their unique reactivity profile, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents or hydrides, respectively.[1] Unlike more reactive carboxylic acid derivatives such as acyl chlorides or esters, the tetrahedral intermediate formed during the addition of a nucleophile to a Weinreb amide is stabilized by chelation with the methoxy group.[2] This prevents the common problem of over-addition, leading to cleaner reactions and higher yields of the desired carbonyl compounds.[2]
The synthesis of N-methoxy-N-methyl-5-fluoronicotinamide is of particular interest due to the prevalence of the fluorinated pyridine motif in a wide range of biologically active molecules. The fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and bioavailability.
This application note will provide a detailed protocol for the preparation of N-methoxy-N-methyl-5-fluoronicotinamide from 5-fluoronicotinoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Reaction Scheme and Mechanism
The overall transformation involves the nucleophilic acyl substitution of 5-fluoronicotinoyl chloride with N,O-dimethylhydroxylamine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of N-methoxy-N-methyl-5-fluoronicotinamide.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 5-fluoronicotinoyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the final Weinreb amide.
Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of N-methoxy-N-methyl-5-fluoronicotinamide on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Fluoronicotinoyl chloride | ≥98% | Commercially Available | 350-04-9 |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Commercially Available | 6638-79-5 |
| Triethylamine (TEA) | Reagent Grade, distilled | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - | - |
| Brine (Saturated aqueous NaCl) | Laboratory prepared | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer with a cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approximately 0.2 M relative to the acyl chloride). Cool the resulting suspension to 0 °C using an ice-water bath. To this suspension, add triethylamine (2.2 equivalents) dropwise while stirring.
-
Acyl Chloride Addition: Dissolve 5-fluoronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM in an addition funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 15-20 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purification: The crude N-methoxy-N-methyl-5-fluoronicotinamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Safety Precautions
-
5-Fluoronicotinoyl chloride: This reagent is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
N,O-Dimethylhydroxylamine hydrochloride: May be harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with appropriate PPE in a fume hood.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area and away from ignition sources.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization Data (Expected)
The final product, N-methoxy-N-methyl-5-fluoronicotinamide, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Resonances corresponding to the pyridine ring protons, the N-methoxy protons, and the N-methyl protons are expected.
-
¹³C NMR: Signals for the carbonyl carbon, pyridine ring carbons, and the N-methoxy and N-methyl carbons should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be present.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl group is expected around 1650-1680 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C). Ensure the use of anhydrous solvent and reagents. |
| Poor quality of starting materials | Verify the purity of 5-fluoronicotinoyl chloride and N,O-dimethylhydroxylamine hydrochloride. | |
| Formation of side products | Reaction with moisture | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Over-addition of base | Add the base dropwise and ensure efficient stirring. | |
| Difficult purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization if the product is a solid. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of N-methoxy-N-methyl-5-fluoronicotinamide.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of N-methoxy-N-methyl-5-fluoronicotinamide. The use of 5-fluoronicotinoyl chloride as the acylating agent allows for the direct and high-yielding formation of the corresponding Weinreb amide. This intermediate is poised for further elaboration into a variety of valuable ketone and aldehyde derivatives, making this protocol a valuable tool for researchers in medicinal chemistry and organic synthesis.
References
Application Note: A Robust and Scalable Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide for Preclinical Asset Development
Here are the detailed Application Notes and Protocols for the scale-up synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide for preclinical studies.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical Weinreb amide intermediate for the development of novel pharmaceutical agents. Moving from bench-scale discovery to preclinical development necessitates a shift in synthetic strategy, prioritizing process robustness, scalability, safety, and, most importantly, stringent quality control to ensure the material is suitable for safety and toxicology studies.[1][2] This guide details a validated synthetic protocol starting from 5-fluoronicotinic acid, focusing on a scalable coupling methodology. We address critical aspects of process control, analytical validation, and adherence to early-phase Good Manufacturing Practice (GMP) principles to deliver a self-validating system for producing high-purity Active Pharmaceutical Ingredient (API) for preclinical evaluation.
Strategic Framework for Preclinical API Scale-Up
The transition from a laboratory curiosity to a preclinical candidate is a significant inflection point in drug development.[3][4] The primary goal is no longer just to synthesize the molecule, but to establish a reliable process that produces an API of consistent quality.
Regulatory Imperative: Adherence to Early-Phase GMP
While full cGMP compliance is phased in throughout clinical development, regulatory bodies expect that APIs used in preclinical toxicology studies are manufactured under a robust quality management system.[5] The ICH Q7 Guideline for Active Pharmaceutical Ingredients provides the foundational principles, emphasizing the need for:
-
Quality Unit Oversight: An independent unit responsible for approving procedures, specifications, and batch release.[6]
-
Documentation: Thorough documentation of all process steps, deviations, and analytical results in batch records.[7]
-
Control of Materials: Verification and qualification of all raw materials and intermediates.[5][]
Defining Critical Quality Attributes (CQAs)
For this compound, the CQAs are the physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality. These attributes form the basis for the process control strategy.
| Critical Quality Attribute (CQA) | Target Specification | Justification & Analytical Method |
| Identity | Conforms to the structure of this compound | Ensures the correct molecule is synthesized. Methods: ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS) |
| Purity | ≥ 98.0% | Guarantees the API is free from significant levels of impurities that could affect toxicological outcomes. Method: High-Performance Liquid Chromatography (HPLC) |
| Impurity Profile | Any single unknown impurity ≤ 0.10%; Total impurities ≤ 1.0% | Controls potential toxic effects from process-related impurities or degradation products. Method: HPLC |
| Residual Solvents | Toluene ≤ 890 ppm; Dichloromethane ≤ 600 ppm (ICH Q3C Limits) | Minimizes patient exposure to potentially harmful organic volatile impurities. Method: Headspace Gas Chromatography (GC-HS) |
| Appearance | White to off-white solid | A basic but important parameter for quality control and consistency. Method: Visual Inspection |
Synthetic Strategy: Pathway to a Scalable Weinreb Amide Synthesis
The formation of a Weinreb amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis, providing a stable intermediate that can be converted to ketones or aldehydes without the common issue of over-addition by organometallic reagents.[9][10]
Route Selection: Direct Amidation of 5-Fluoronicotinic Acid
For scale-up, the most efficient route is the direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine. While many coupling reagents exist, we have selected a method based on phosphorus chemistry, which has been demonstrated to be highly effective, tolerant of various functional groups, and suitable for large-scale production with high yields.[11][12] This approach avoids the generation of byproducts like dicyclohexylurea (DCU) from carbodiimide couplings, which can be challenging to remove on a large scale.
Synthetic Pathway
The selected one-step synthesis is outlined below.
Caption: Scalable one-pot synthesis of the target Weinreb amide.
Detailed Scale-Up Synthesis Protocol (100 g Scale)
This protocol is designed for execution in a chemical fume hood by trained personnel using appropriate personal protective equipment (PPE). All glassware should be oven-dried and assembled under a nitrogen atmosphere.
Materials and Equipment
| Material | Grade | Supplier (Example) | Quantity | Moles |
| 5-Fluoronicotinic Acid | ≥98% | Sigma-Aldrich | 100.0 g | 0.709 mol |
| N,O-Dimethylhydroxylamine HCl | ≥98% | TCI Chemicals | 76.0 g | 0.779 mol |
| Triethylamine (Et₃N) | ≥99.5%, Redistilled | Acros Organics | 320 mL | 2.30 mol |
| Phosphorus Trichloride (PCl₃) | ≥99% | Alfa Aesar | 24.5 mL | 0.283 mol |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | 1.0 L | - |
| Dichloromethane (DCM) | ACS Grade | VWR | 1.5 L | - |
| Saturated NaHCO₃ solution | - | Lab-prepared | 1.0 L | - |
| Brine (Saturated NaCl) | - | Lab-prepared | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | EMD Millipore | 50 g | - |
| Equipment | ||||
| 3 L, 3-neck round-bottom flask | ||||
| Mechanical stirrer, reflux condenser, N₂ inlet | ||||
| 250 mL dropping funnel | ||||
| Temperature probe |
Step-by-Step Procedure
-
Reagent Preparation (In situ generation of P[NMe(OMe)]₃):
-
To the 3 L flask, add N,O-dimethylhydroxylamine hydrochloride (76.0 g) and toluene (500 mL).
-
Cool the slurry to 0 °C using an ice-water bath.
-
Slowly add triethylamine (320 mL) via the dropping funnel over 30 minutes, keeping the internal temperature below 10 °C.
-
In a separate, dry 250 mL dropping funnel, charge phosphorus trichloride (24.5 mL). Add it dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C. A thick white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. This completes the formation of the active coupling reagent.[12]
-
-
Amide Coupling Reaction:
-
Add 5-fluoronicotinic acid (100.0 g) to the flask in one portion.
-
Add an additional 500 mL of toluene to facilitate stirring.
-
Slowly warm the reaction mixture to 60 °C using a heating mantle.
-
In-Process Control (IPC-1): Monitor the reaction progress every 2 hours by TLC (Eluent: 50% Ethyl Acetate/Hexanes) or HPLC until the starting carboxylic acid is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a separate flask containing 1 L of saturated sodium bicarbonate (NaHCO₃) solution, stirring vigorously. Caution: Gas evolution (CO₂) may occur.
-
Transfer the mixture to a 4 L separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash with brine (1 x 500 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 200-300 mL).
-
Slowly add hexanes (approx. 400-600 mL) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold 20% ethyl acetate/hexanes, and dry under high vacuum to a constant weight.
-
Expected Yield: 110-120 g (84-92%); Appearance: White crystalline solid.
-
Process Control and Analytical Workflow
A robust analytical package is non-negotiable for releasing API for preclinical studies.[] It ensures product quality and process consistency.
Caption: Analytical workflow for API synthesis and release.
Recommended Analytical Methods
-
HPLC (Purity):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
-
¹H NMR (Identity, 400 MHz, CDCl₃):
-
Expected peaks corresponding to aromatic protons, methoxy group (singlet ~3.8 ppm), and N-methyl group (singlet ~3.3 ppm).
-
-
¹⁹F NMR (Identity, 376 MHz, CDCl₃):
-
A single peak confirming the presence and electronic environment of the fluorine atom.
-
-
GC-HS (Residual Solvents):
-
Standard USP <467> method, calibrated for toluene, DCM, ethyl acetate, and hexanes.
-
Safety and Environmental Health
-
Phosphorus Trichloride (PCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate acid-resistant gloves and face shield.
-
Triethylamine (Et₃N): Flammable and corrosive with a strong odor. Ensure adequate ventilation.
-
Exotherm Control: The initial formation of the coupling reagent is exothermic and requires careful temperature control with an ice bath.
-
Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing halogenated (DCM) and non-halogenated solvents should be segregated according to institutional guidelines.
Conclusion
This application note presents a scalable and robust protocol for the synthesis of this compound. By integrating principles of process control, thorough analytical characterization, and adherence to early-phase GMP standards, this guide provides a reliable framework for producing high-quality API suitable for advancing a candidate through preclinical development. The chosen synthetic route is efficient and leverages a scalable coupling agent, minimizing purification challenges often encountered in process scale-up.
References
- 1. pharmasource.global [pharmasource.global]
- 2. contractpharma.com [contractpharma.com]
- 3. Six strategies to streamline early phase small molecule API discovery and development [manufacturingchemist.com]
- 4. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 5. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 6. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 7. dalton.com [dalton.com]
- 9. researchgate.net [researchgate.net]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 12. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
application of 5-Fluoro-N-methoxy-N-methylnicotinamide in fragment-based drug discovery
An Application Note on the Utility of 5-Fluoro-N-methoxy-N-methylnicotinamide in Fragment-Based Drug Discovery
Introduction: A Strategic Approach to Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3][4] These fragment hits, once their binding mode is determined through structural biology techniques like X-ray crystallography, provide a more rational and efficient path for optimization into potent, drug-like leads.[5][6][7]
This application note details the strategic use of This compound as a superior chemical fragment for FBDD campaigns. We will explore the unique combination of features that make this molecule an exemplary tool: a biologically relevant nicotinamide core, a fluorine atom for sensitive biophysical probing, and a versatile Weinreb amide functional group that facilitates streamlined synthetic elaboration from hit to lead.
Rationale for Use: The Trifecta of a High-Value Fragment
This compound is an ideal candidate for inclusion in any FBDD library. Its design thoughtfully incorporates three key features that address the core challenges of fragment screening and subsequent optimization.
-
The Nicotinamide Core: As a derivative of nicotinamide (a form of vitamin B3), this scaffold is a "privileged" structure in medicinal chemistry. It is frequently recognized by a wide range of protein targets, particularly enzymes that utilize the cofactor NAD+, making it an excellent starting point for exploring diverse target classes.[8] The amide group provides crucial hydrogen bonding donors and acceptors for anchoring the fragment in a protein's binding site.
-
The 5-Fluoro Substituent: The introduction of a fluorine atom is a common and effective strategy in medicinal chemistry. It can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Critically for FBDD, the ¹⁹F nucleus provides an exceptional spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a highly sensitive technique for hit identification and validation, as there is no background signal from biological macromolecules, allowing for the unambiguous detection of fragment binding.[9][10]
-
The Weinreb Amide Handle: The N-methoxy-N-methylamide moiety, known as a Weinreb amide, is a cornerstone of modern synthetic chemistry.[11][12] Its significance in FBDD cannot be overstated. Unlike more reactive carbonyls like esters or acid chlorides, the Weinreb amide is resistant to over-addition by organometallic reagents.[13][14] It reacts with one equivalent of a Grignard or organolithium reagent to form a highly stable tetrahedral intermediate, which upon mild acidic workup, cleanly yields a ketone.[15][16] This controlled reactivity makes the fragment "poised" for predictable and efficient synthetic elaboration, allowing researchers to rapidly "grow" the fragment hit based on structural data.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance |
| CAS Number | 342602-54-4 | N/A |
| Molecular Formula | C₈H₉FN₂O₂ | N/A |
| Molecular Weight | 184.17 g/mol | Yes (< 300 Da) |
| cLogP (calculated) | ~0.5 | Yes (≤ 3) |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
Properties calculated using standard cheminformatics software and align with the "Rule of Three" guidelines for optimal fragment design.[17]
A Validated Biophysical Screening Workflow
Identifying weakly binding fragments requires highly sensitive biophysical techniques. A multi-step cascade using orthogonal methods is essential to confidently identify true hits and eliminate artifacts.[3][18] The following workflow is recommended for screening this compound and other fragments.
Caption: Integrated workflow for an FBDD campaign.
Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is an excellent primary screening method due to its high sensitivity, real-time data acquisition, and relatively low protein consumption.[5][19]
Objective: To rapidly identify fragments that bind to an immobilized protein target.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 series) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 2-5%) to match the fragment library solvent.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into the running buffer to a final screening concentration (e.g., 200 µM).
-
Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).
-
Allow dissociation for a defined period (e.g., 120 seconds).
-
Regenerate the chip surface if necessary with a mild regeneration solution.
-
-
Data Analysis: Subtract the reference channel signal from the active channel. A binding response significantly above the baseline noise indicates a potential hit. Hits are typically prioritized based on the binding response level and the shape of the sensorgram.
Protocol 2.2: Hit Validation via ¹⁹F NMR Spectroscopy
This method serves as a robust orthogonal validation step, leveraging the fluorine atom of the fragment to provide a direct and unambiguous measure of binding in solution.[9][10]
Objective: To confirm the binding of this compound to the target protein in solution.
Methodology:
-
Sample Preparation:
-
Sample 1 (Reference): Prepare a solution of this compound (e.g., 100 µM) in a suitable deuterated NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Sample 2 (Protein): Prepare a second sample identical to the first, but also containing the target protein at a concentration of 10-20 µM.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both samples on an NMR spectrometer equipped with a fluorine probe.
-
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Overlay the spectra from Sample 1 and Sample 2. Binding is confirmed by a change in the ¹⁹F signal, such as a chemical shift perturbation (CSP), line broadening, or a decrease in signal intensity in the presence of the protein.
Protocol 2.3: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the interaction, directly measuring the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n), thus confirming a true binding event.[3][20]
Objective: To quantify the binding affinity and thermodynamics of the fragment-protein interaction.
Methodology:
-
Sample Preparation:
-
Prepare the protein solution (e.g., 20-50 µM) and the fragment solution (e.g., 0.5-1 mM) in the same matched buffer, ensuring identical DMSO concentrations.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the protein into the sample cell and the fragment into the injection syringe.
-
Perform a series of small injections (e.g., 2-3 µL) of the fragment into the protein solution at constant temperature.
-
-
Data Analysis: Integrate the heat changes associated with each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, ΔH, and n.
Structure-Guided Fragment Elaboration
The ultimate power of FBDD lies in using high-resolution structural information to guide the chemical optimization of the initial fragment hit.[17]
Protocol 3.1: Co-crystallization for X-ray Structure Determination
Objective: To determine the three-dimensional binding mode of this compound within the target's active site.
Methodology:
-
Fragment Soaking: Set up crystallization trials for the apo-protein under previously established conditions. Once crystals appear, transfer them to a cryo-protectant solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow them to soak for a period ranging from minutes to hours.
-
Co-crystallization: Alternatively, add the fragment directly to the protein solution before setting up crystallization screens.
-
Data Collection and Structure Solution: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data. Process the data and solve the structure using molecular replacement. The resulting electron density map should clearly show the position and orientation of the bound fragment.
Protocol 4.1: Hit Elaboration via the Weinreb Amide
This protocol demonstrates the "fragment growing" strategy, using the binding mode information and the unique reactivity of the Weinreb amide to synthesize a more potent analog.
Caption: Synthetic utility of the Weinreb amide for fragment elaboration.
Objective: To synthesize a ketone analog of the fragment hit, introducing a new chemical moiety (R-group) designed to interact with an adjacent pocket identified by X-ray crystallography.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C. Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired ketone.
This newly synthesized, more complex molecule can then be re-evaluated in the biophysical assays to quantify the improvement in binding affinity, demonstrating a successful cycle of structure-guided design.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[21] Avoid contact with skin, eyes, and clothing.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[22]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21][24]
Conclusion
This compound represents a highly valuable tool for modern fragment-based drug discovery. Its combination of a biologically relevant core, a sensitive ¹⁹F NMR probe, and a synthetically versatile Weinreb amide handle provides researchers with a powerful starting point for FBDD campaigns. The integrated workflow and detailed protocols presented herein offer a robust framework for identifying and optimizing novel ligands for a wide array of challenging biological targets.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 11. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. orientjchem.org [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. angenechemical.com [angenechemical.com]
Monitoring the Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide via Thin-Layer Chromatography
An Application Note and Protocol
Abstract
This document provides a comprehensive guide and a detailed protocol for monitoring the progress of the synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide, a Weinreb amide intermediate, using Thin-Layer Chromatography (TLC). Weinreb amides are crucial precursors in medicinal chemistry for the synthesis of ketones from organometallic reagents without the common issue of over-addition.[1] Effective real-time monitoring of their synthesis is critical for determining reaction completion, optimizing reaction conditions, and identifying potential side products. This application note outlines the principles of TLC, provides a step-by-step protocol for sample analysis, and offers guidance on the interpretation of results and troubleshooting, tailored for researchers and drug development professionals.
Introduction and Scientific Principle
The synthesis of this compound is a key step in the development of various fluorinated pharmaceutical compounds.[2] It is typically formed via an amide coupling reaction between an activated form of 5-Fluoronicotinic acid and N,O-dimethylhydroxylamine.[3][4][5] Monitoring the conversion of the highly polar carboxylic acid starting material to the less polar amide product is essential for efficient process control.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for this purpose.[6] The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel on a plate) and a liquid mobile phase (the eluent).[7][8]
-
Stationary Phase: A polar adsorbent, such as silica gel, is coated onto a solid support (e.g., glass or aluminum).
-
Mobile Phase: A solvent or mixture of solvents moves up the plate via capillary action.
-
Separation: Compounds in the reaction mixture are separated based on their relative affinities for the two phases. Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[6][9] Nonpolar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf.
By comparing the TLC profile of the reaction mixture over time to that of the starting material, one can visually track the disappearance of the reactant and the appearance of the product.[9][10]
Reaction Scheme: The synthesis typically proceeds in two steps: activation of the carboxylic acid and subsequent coupling.
-
Activation: 5-Fluoronicotinic acid is converted to its highly reactive acid chloride derivative using a reagent like oxalyl chloride or thionyl chloride.
-
Coupling: The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the target Weinreb amide.
Materials and Equipment
Reagents & Consumables:
-
Silica Gel 60 F254 TLC plates
-
5-Fluoronicotinic acid (Starting Material Standard)
-
Reaction mixture aliquots
-
Ethyl Acetate (ACS Grade)
-
n-Hexane (ACS Grade)
-
Dichloromethane (for sample dilution)
-
Glass capillaries for spotting
-
Filter paper
Equipment:
-
TLC developing chamber with lid
-
UV lamp (254 nm and 365 nm)
-
Fume hood
-
Forceps
-
Pencil
-
Ruler
-
Heat gun (optional, for stain development)
-
Iodine chamber (optional, for staining)
Detailed Experimental Protocols
This section details the step-by-step methodology for effectively monitoring the reaction.
Protocol 1: Mobile Phase and Chamber Preparation
The choice of mobile phase (eluent) is critical for achieving good separation.[7] For this system, the product (amide) is significantly less polar than the starting material (carboxylic acid). A mixture of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate) is a common starting point for amide coupling reactions.[8][11]
-
Prepare the Mobile Phase: Start with a 1:1 mixture of Ethyl Acetate : n-Hexane (v/v). Prepare approximately 10-15 mL in a beaker or graduated cylinder.
-
Prepare the Developing Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm.
-
Saturate the Chamber: Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, and wet it with the mobile phase. Close the chamber with the lid and allow it to sit for 5-10 minutes.
-
Causality: Saturating the chamber atmosphere with solvent vapors is crucial. It prevents the mobile phase from evaporating off the TLC plate as it runs, which would otherwise alter the solvent composition and lead to inconsistent Rf values and poor separation.[6]
-
Protocol 2: TLC Plate Preparation and Spotting
Accurate monitoring requires comparing the reaction mixture to the starting material. A "co-spot" is used to confirm the identity of spots.[9]
-
Prepare the TLC Plate: Using a pencil (never a pen, as ink will run), gently draw a light "origin" line approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced tick marks on this line for spotting.
-
Label the Lanes: Label the lanes at the top of the plate: "SM" for Starting Material, "R" for Reaction Mixture, and "Co" for the Co-spot.
-
Prepare Samples for Spotting:
-
SM Sample: Dissolve a very small amount (tip of a spatula) of 5-Fluoronicotinic acid in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
-
Reaction Sample: Take a small aliquot (1-2 drops) from the reaction vessel and dilute it with 5-10 drops of dichloromethane.
-
-
Spot the Plate:
-
Using a clean capillary tube for each sample, touch the tip to the corresponding tick mark on the origin line. Allow the solvent to evaporate completely between applications.
-
Lane 1 (SM): Spot the prepared starting material solution.
-
Lane 2 (R): Spot the diluted reaction mixture.
-
Lane 3 (Co): First, spot the starting material. Let it dry. Then, on top of the same spot, apply the reaction mixture.
-
Expert Tip: The goal is to create small, concentrated spots, ideally no more than 2-3 mm in diameter.[6] This prevents streaking and ensures optimal resolution.
-
Protocol 3: Plate Development and Visualization
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level. Close the lid and allow the mobile phase to ascend the plate undisturbed.
-
Stop Development: When the solvent front is approximately 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[6]
-
Visualize under UV Light: Allow the plate to dry completely in a fume hood. View the plate under a short-wave (254 nm) UV lamp.[12]
-
Mechanism: The TLC plate contains a fluorescent indicator (F254). Aromatic compounds like the starting material and product will absorb the UV light, quenching the fluorescence and appearing as dark spots against a glowing green background.[13][14]
-
Lightly circle any visible spots with a pencil, as they will disappear once the lamp is turned off.[12]
-
-
(Optional) Iodine Staining: If spots are faint under UV, place the dried plate in a chamber containing a few crystals of iodine.[12] Most organic compounds will form a temporary yellow-brown complex with iodine vapor, making them visible.[13] Circle the spots promptly as they will fade over time.
Data Analysis and Interpretation
The primary quantitative measure from a TLC plate is the Retention Factor (Rf), which is a ratio of the distances traveled by the compound and the solvent front.[15]
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6][16]
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front mark.
-
Calculate the Rf value for each spot. The value should always be between 0 and 1.
Interpreting the Chromatogram:
-
Starting Material (SM - 5-Fluoronicotinic acid): This is a highly polar carboxylic acid. It will adhere strongly to the silica gel and have a low Rf value (e.g., ~0.1-0.2), appearing as a dark spot near the origin.
-
Product (P - this compound): The Weinreb amide is significantly less polar than the starting acid. It will travel much further up the plate, resulting in a higher Rf value (e.g., ~0.5-0.7).
-
Reaction Lane (R):
-
At t=0: This lane should show only a dark spot corresponding to the starting material.
-
During the reaction: A new spot corresponding to the product will appear at a higher Rf, while the starting material spot will diminish in intensity.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.[9][10]
-
-
Co-spot Lane (Co): This lane should show two distinct spots that align perfectly with the spots in the SM and R lanes. This confirms that the lower spot in the reaction mixture is indeed unreacted starting material.
| Compound | Expected Polarity | Expected Rf Value (1:1 EtOAc:Hex) | UV (254 nm) Appearance |
| 5-Fluoronicotinic acid | High | Low (~0.1-0.2) | Dark Spot (Quenching) |
| This compound | Medium | High (~0.5-0.7) | Dark Spot (Quenching) |
System Optimization and Troubleshooting
If separation is not ideal, the mobile phase polarity must be adjusted.[17]
| Problem | Probable Cause | Solution |
| All spots remain at the origin (Rf values are too low) | Mobile phase is not polar enough to move the compounds off the baseline. | Increase the polarity of the mobile phase. Increase the proportion of Ethyl Acetate (e.g., try 7:3 EtOAc:Hexane). |
| All spots run to the solvent front (Rf values are too high) | Mobile phase is too polar, moving all compounds without sufficient interaction with the stationary phase. | Decrease the polarity of the mobile phase. Increase the proportion of n-Hexane (e.g., try 3:7 EtOAc:Hexane). |
| Poor separation between spots | The polarity difference between the chosen solvents is not optimal for the compounds. | Try a different solvent system. For amides, Dichloromethane:Methanol (e.g., 95:5) can also be effective.[18] |
| Spots are streaked or "comet-tailed" | 1. Sample is too concentrated. 2. Compound is highly acidic/basic. 3. TLC plate was not fully dry. | 1. Dilute the sample further before spotting. 2. Add a small amount (~1%) of acetic acid (for acids) or triethylamine (for bases) to the mobile phase. 3. Ensure the plate is completely dry before development. |
Workflow Visualization
The following diagram illustrates the complete workflow for monitoring the reaction using TLC.
Caption: Workflow for TLC Monitoring of Synthesis.
Safety Precautions
-
Chemical Hazards:
-
Oxalyl Chloride: Highly toxic if inhaled, corrosive, and causes severe skin burns and eye damage. It reacts violently with water to release toxic gases.[19][20] Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[21] Store under inert gas and away from moisture.[19]
-
5-Fluoronicotinic acid: May cause skin, eye, and respiratory irritation.[22] Avoid inhalation of dust and direct contact.
-
Organic Solvents: Ethyl acetate, hexane, and dichloromethane are flammable and/or volatile. Avoid inhalation of vapors and work in a well-ventilated fume hood.
-
-
General Precautions:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
-
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. One moment, please... [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 15. Khan Academy [khanacademy.org]
- 16. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 17. Home Page [chem.ualberta.ca]
- 18. reddit.com [reddit.com]
- 19. lobachemie.com [lobachemie.com]
- 20. westliberty.edu [westliberty.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
common impurities in 5-Fluoro-N-methoxy-N-methylnicotinamide synthesis and their removal
Answering the user's request.## Technical Support Center: Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific Weinreb amide synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and reliable method is a two-step process starting from 5-fluoronicotinic acid.
-
Acid Chloride Formation: The carboxylic acid is first activated by converting it to its corresponding acid chloride, 5-fluoronicotinoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Weinreb Amide Formation: The crude or purified 5-fluoronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to yield the target Weinreb amide.[2][3]
The great advantage of converting the acid to a Weinreb amide is that it allows for the controlled, single addition of organometallic reagents (like Grignard or organolithium compounds) in subsequent steps to form ketones, avoiding the common problem of over-addition that leads to tertiary alcohols.[2][4][5]
Q2: What are the primary impurities I should expect in my crude product?
The impurity profile is almost always traced back to incomplete reactions or hydrolysis. The most common impurities are:
-
Unreacted 5-Fluoronicotinic Acid: The starting material.
-
Unreacted N,O-dimethylhydroxylamine: The coupling partner.
-
Hydrolysis Product: 5-Fluoronicotinic acid formed by the reaction of the acid chloride intermediate with trace moisture.
Q3: How can I detect these impurities during my reaction monitoring?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
5-Fluoronicotinic Acid: Being a carboxylic acid, it will typically have a low Rf value and may show "tailing" or "streaking" on a silica gel plate, especially with non-polar solvent systems.
-
This compound: The product is significantly less polar than the starting acid and will have a higher Rf.
-
N,O-dimethylhydroxylamine: This is a small, polar amine. It can be visualized with a potassium permanganate stain.
For more detailed analysis, ¹H NMR spectroscopy is definitive. The starting acid will have a characteristic broad singlet for the carboxylic acid proton, which will be absent in the pure product. The product will show two new singlets corresponding to the N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups.
Troubleshooting Guide: Impurity Removal & Process Optimization
This section provides solutions to specific problems you may encounter.
Problem 1: My crude product contains a significant amount of unreacted 5-fluoronicotinic acid.
Root Cause Analysis:
This is the most common issue. It arises from two primary sources:
-
Incomplete Chlorination: The conversion of 5-fluoronicotinic acid to 5-fluoronicotinoyl chloride in the first step was not driven to completion.
-
Hydrolysis: The highly reactive 5-fluoronicotinoyl chloride intermediate was exposed to water before or during the reaction with N,O-dimethylhydroxylamine, converting it back to the starting acid.
Troubleshooting Protocol: Acid-Base Extraction
The significant difference in acidity between the desired Weinreb amide (neutral) and the carboxylic acid impurity (acidic) allows for a simple and effective purification via liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ gas) as the base neutralizes the acidic impurity. Continue washing until no more gas evolves. This converts the water-insoluble 5-fluoronicotinic acid into its water-soluble sodium salt.
-
Causality: 5-fluoronicotinic acid, R-COOH, reacts with NaHCO₃ to form the sodium carboxylate salt, R-COO⁻Na⁺, which is highly polar and partitions into the aqueous layer. The neutral Weinreb amide remains in the organic layer. A similar approach using amines to form soluble salts of nicotinic acid for purification has been patented.[6]
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Problem 2: My final product is contaminated with residual N,O-dimethylhydroxylamine.
Root Cause Analysis:
This typically occurs if a large excess of the hydroxylamine reagent was used to drive the reaction to completion.
Troubleshooting Protocol: Acidic Wash
Similar to the basic wash for acidic impurities, an acidic wash can remove basic impurities like amines.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).
-
Causality: The basic nitrogen atom of N,O-dimethylhydroxylamine is protonated by HCl to form the hydrochloride salt [MeO(Me)NH₂]⁺Cl⁻. This ionic salt is soluble in the aqueous layer and is thus removed from the organic phase.
-
-
Neutralizing Wash: It is good practice to follow the acidic wash with a wash using saturated NaHCO₃ solution to remove any residual acid before the final brine wash.
-
Drying and Concentration: Proceed with the standard brine wash, drying over an anhydrous agent, and solvent removal.
Summary of Impurities and Removal Strategies
| Impurity | Source | Analytical Signature (TLC on Silica) | Recommended Removal Protocol |
| 5-Fluoronicotinic Acid | Incomplete reaction; Hydrolysis of acid chloride | Low Rf, often streaks | Basic Wash: Saturated aq. NaHCO₃ or Na₂CO₃ solution. |
| N,O-dimethylhydroxylamine | Excess reagent used in reaction | Polar; may require specific stain (KMnO₄) | Acidic Wash: Dilute (1M) aq. HCl solution. |
| Residual Thionyl Chloride | Incomplete removal after acid chloride formation | Reacts with moisture on TLC plate | Co-evaporation with a high-boiling inert solvent like toluene; Careful aqueous workup. |
| Amine Hydrochloride Salts | Byproduct from using a base (e.g., triethylamine) with HCl generated during acylation[1] | Typically insoluble in common organic solvents | Filtration; Aqueous wash. |
Process Flow and Impurity Entry Points
The following diagram illustrates the synthetic workflow and highlights the critical stages where impurities are typically introduced.
Caption: Synthetic workflow showing impurity introduction points.
Visualizing the Purification Process
The diagram below illustrates the chemical logic behind using a basic wash to remove the acidic 5-fluoronicotinic acid impurity.
Caption: Logic of purification by acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield for the Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide
Welcome, researchers and drug development professionals. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide. This key intermediate, a Weinreb amide, is pivotal in the synthesis of complex molecules in the pharmaceutical and agrochemical industries due to its controlled reactivity with organometallic reagents.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your synthesis.
Synthesis Overview: The Weinreb Amide Formation
The synthesis of this compound from 5-fluoronicotinic acid is a cornerstone transformation that relies on the formation of an amide bond. The general strategy involves the "activation" of the carboxylic acid, making it susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. This can be achieved primarily through two pathways: conversion to a highly reactive acyl chloride or the use of a milder peptide coupling reagent.
The primary advantage of forming a Weinreb-Nahm amide, over other acyl compounds, is its ability to react with organometallic reagents to form ketones without the common problem of over-addition to a tertiary alcohol.[2] This is due to the formation of a stable, chelated tetrahedral intermediate.[2][3]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm not observing any product formation. What are the likely causes?
Low or no yield is the most common issue, often stemming from one of several root causes related to reagent activity or reaction conditions.[4]
A1: Potential Causes & Solutions
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[4][5]
-
Causality: If using a coupling reagent, it may have degraded due to moisture, or you may be using an insufficient amount. If using thionyl chloride (SOCl₂), ensure it is fresh and not hydrolyzed by atmospheric moisture, which turns it into non-reactive acids.
-
Solution: Use fresh, high-purity coupling reagents or a newly opened bottle of thionyl chloride. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Amine Deactivation: The nucleophilicity of N,O-dimethylhydroxylamine is critical.
-
Causality: You are likely using the hydrochloride salt, [MeO(Me)NH•HCl], which is easier to handle than the free amine.[2] Without a base, the amine remains protonated and non-nucleophilic. Furthermore, the acidic proton of the carboxylic acid can perform an acid-base reaction with the free amine, deactivating it.[4]
-
Solution: Add at least two equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The first equivalent neutralizes the HCl salt, and the second scavenges the proton from the carboxylic acid during activation.[6]
-
-
Hydrolysis of Activated Intermediate: The activated acyl species is highly sensitive to water.
-
Causality: Any moisture present in the solvent, reagents, or atmosphere can rapidly hydrolyze your activated intermediate back to the starting carboxylic acid.[4]
-
Solution: Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Dry starting materials in a vacuum oven if necessary. Maintain a strict inert atmosphere throughout the setup and reaction.
-
-
Suboptimal Reaction Conditions: Temperature and order of addition are crucial.
-
Causality: Adding all reagents at once can favor the unproductive acid-base reaction between the nicotinic acid and the hydroxylamine. High temperatures can degrade some coupling reagents.
-
Solution: Employ a "pre-activation" step. Stir the 5-fluoronicotinic acid, coupling reagent, and base in an anhydrous solvent at 0 °C to room temperature for 15-30 minutes before adding the N,O-dimethylhydroxylamine.[4] This ensures the carboxylic acid is activated before the nucleophile is introduced.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing significant side products in my reaction mixture. How can I minimize them?
A2: Minimizing Impurity Formation
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted 5-fluoronicotinic acid or N,O-dimethylhydroxylamine. This points to the issues detailed in Q1.
-
Byproducts from Coupling Reagents:
-
Causality: Carbodiimide-based coupling reagents (e.g., DCC, EDC) produce urea byproducts that can be difficult to remove via chromatography.
-
Solution: Opt for coupling reagents whose byproducts are water-soluble, making for a much simpler aqueous work-up. Reagents like COMU are particularly effective, as the byproducts are easily washed away.[3][7]
-
-
Racemization (if chiral centers are present):
-
Causality: While not an issue for this specific synthesis, if your nicotinic acid contained a chiral side chain, activation could lead to racemization.
-
Solution: Use additives known to suppress racemization, such as Hydroxybenzotriazole (HOBt) or OxymaPure, and run the reaction at lower temperatures (e.g., 0 °C).[4]
-
Q3: How can I effectively purify my final product?
A3: Purification Strategy
-
Aqueous Work-up: This is the first and most critical step to remove the bulk of impurities.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A weak acid (e.g., 5% citric acid or dilute HCl) to remove the organic base (DIPEA/TEA).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted 5-fluoronicotinic acid.[8]
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Method: Flash column chromatography on silica gel is the standard method for final purification.
-
Solvent System: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing) is a typical mobile phase. Monitor the separation by TLC.
-
Frequently Asked Questions (FAQs)
Q: Which activation method is better: acyl chloride or a coupling reagent? A: This depends on your priorities.
-
Acyl Chloride Route (via SOCl₂ or Oxalyl Chloride): This is a classic, robust, and cost-effective method, especially for large-scale synthesis.[9] However, the conditions are harsher and generate corrosive HCl gas, which may not be suitable for sensitive substrates with acid-labile functional groups.
-
Coupling Reagent Route (via HATU, HOBt, COMU, CDMT, etc.): These reagents are much milder, often result in higher yields, and can be used with a wider variety of functional groups.[4][5] They are the preferred method for complex or sensitive molecules but are significantly more expensive.[7]
Q: How do I properly monitor the reaction's progress? A: The best methods are Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
TLC: Spot the reaction mixture alongside your starting material (5-fluoronicotinic acid). The reaction is complete when the starting material spot has disappeared and a new, typically less polar, product spot has appeared. Use a mobile phase similar to your planned column chromatography eluent (e.g., 30-50% EtOAc in Hexanes).
-
LC-MS: This provides unambiguous confirmation of product formation by showing the consumption of the starting material's mass peak and the appearance of the product's mass peak (Expected m/z for C₈H₉FN₂O₂ [M+H]⁺: 185.07).
Q: What are the optimal reagent stoichiometries? A: A good starting point is crucial for optimization. The following table provides a validated baseline.
| Reagent | Stoichiometry (Equivalents) | Rationale |
| 5-Fluoronicotinic Acid | 1.0 | Limiting Reagent |
| Coupling Reagent (e.g., HATU) | 1.0 - 1.2 eq. | A slight excess ensures complete activation of the acid. |
| N,O-Dimethylhydroxylamine HCl | 1.0 - 1.2 eq. | A slight excess drives the reaction to completion. |
| Non-nucleophilic Base (DIPEA) | 2.0 - 2.5 eq. | One equivalent to neutralize the amine HCl salt, another to facilitate acid activation.[6] |
| Anhydrous Solvent (DMF, DCM) | - | Should be anhydrous and appropriate for the chosen reagents. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Coupling Reagent (HATU)
This method is recommended for its high efficiency and mild conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-fluoronicotinic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add the coupling reagent HATU (1.1 eq.) followed by DIPEA (2.2 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution should be homogeneous.[4]
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water and proceed with the standard aqueous work-up and purification as described in the troubleshooting section.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This is a more traditional and cost-effective approach.
-
Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 5-fluoronicotinic acid (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of DMF (1-2 drops).[9]
-
Acyl Chloride Formation: Heat the mixture to reflux (typically in an oil bath at ~70-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[9] This step must be done in a well-ventilated fume hood.
-
Amidation: Dissolve the crude 5-fluoronicotinoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM and add DIPEA or TEA (2.5 eq.). Slowly add the amine solution to the acyl chloride solution.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. Once complete, proceed with the standard aqueous work-up and purification.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
preventing over-addition in reactions with 5-Fluoro-N-methoxy-N-methylnicotinamide
Welcome to the technical support center for 5-Fluoro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. The primary focus of this document is to diagnose and prevent the most frequent issue encountered in reactions with this compound: over-addition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized functional group known as a Weinreb-Nahm amide, or more commonly, a Weinreb amide.[1] Its principal application in organic synthesis is to serve as an efficient acylating agent for the preparation of ketones.[1][2] When treated with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, it selectively yields the corresponding ketone.[3] This method is widely favored over the use of more traditional acylating agents like esters or acid chlorides because it masterfully avoids the common problem of over-addition, where the organometallic reagent adds twice to produce a tertiary alcohol.[2][3]
Q2: You mentioned "over-addition." Can you explain the mechanism and why Weinreb amides are designed to prevent it?
Over-addition is a problematic side reaction where the ketone product, formed after the first nucleophilic addition, reacts with a second equivalent of the organometallic reagent. This occurs because the intermediate ketone is often more reactive than the starting material (e.g., an ester).[3][4]
The genius of the Weinreb amide lies in its ability to intercept the reaction pathway. Upon addition of an organometallic reagent, a tetrahedral intermediate is formed. Unlike in other systems, this intermediate is stabilized by the N-methoxy group, which chelates the metal cation (like Mg²⁺ or Li⁺) to form a stable five-membered ring.[2][4][5] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone.[2][6][7] The reaction essentially "pauses" at this stage. Only upon the addition of an aqueous acid (workup) is the chelate broken, and the intermediate collapses to release the desired ketone.[4] By this point, any excess organometallic reagent has already been quenched, preventing any possibility of a second addition.
Caption: Reaction pathways for Weinreb amides vs. esters.
Q3: Despite using this compound, my analysis shows significant formation of a tertiary alcohol. What's going wrong?
This is a classic troubleshooting scenario. While robust, the stability of the chelated intermediate is not absolute. Certain experimental parameters can cause its premature breakdown, leading to the over-addition you're observing. The most common culprits are:
-
Elevated Temperature: This is the number one cause. The tetrahedral intermediate's stability is critically dependent on low temperatures.[2][7] If the reaction is allowed to warm up, even locally, before the organometallic reagent is fully consumed or quenched, the intermediate will collapse in situ, releasing the ketone into a solution still containing the potent nucleophile.[8][9]
-
Improper Quenching: A vigorous, exothermic quench can create localized hot spots that trigger the collapse of the intermediate. A slow quench that doesn't consume the organometallic reagent quickly enough can also be problematic.
-
Highly Reactive Nucleophiles: Extremely reactive nucleophiles, such as certain organolithiums or allylic Grignard reagents, can be aggressive enough to promote over-addition, especially if other conditions are not perfect.[8][10] The chelated intermediate formed with organolithiums is known to be less stable than that formed with Grignard reagents, making temperature control even more critical.[10]
-
Excessive Stoichiometry: While the Weinreb amide is designed to prevent over-addition, using a very large excess of the organometallic reagent (e.g., >2 equivalents) increases the statistical probability of a second addition if any amount of ketone is formed prematurely.
Troubleshooting Guide: Over-Addition at a Glance
| Symptom | Probable Cause | Recommended Solutions & Corrective Actions |
| Major byproduct identified as tertiary alcohol. | Premature collapse of the tetrahedral intermediate in the presence of active organometallic reagent. | 1. Temperature Control: • Maintain reaction temperature strictly at -78 °C (dry ice/acetone) during addition and stirring.[8][9] • Ensure the organometallic reagent is also pre-cooled before addition. • Add the reagent slowly and dropwise to prevent exothermic spikes. |
| 2. Quenching Protocol: • Perform an "inverse quench": Transfer the cold reaction mixture via cannula into a separate flask containing a vigorously stirred, cold (-78 °C to 0 °C) saturated aqueous NH₄Cl solution. • Alternatively, pre-quench with a small amount of methanol at -78 °C before adding the aqueous solution.[8] | ||
| 3. Stoichiometry: • Titrate your organometallic reagent to determine its precise concentration before use.[8] • Use a modest excess, typically 1.1 to 1.5 equivalents. Avoid using large excesses unless empirically proven necessary. | ||
| 4. Reagent Reactivity: • If using a highly reactive organolithium, ensure the most stringent temperature control. • For problematic cases, consider transmetalation to a less reactive organocuprate (Gilman) reagent. |
Optimized Experimental Protocol
This protocol provides a robust starting point for reacting this compound with a generic Grignard reagent, incorporating best practices to prevent over-addition.
Objective: To synthesize 5-Fluoro-3-(alkanoyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Grignard Reagent (e.g., Alkylmagnesium bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Standard extraction and purification solvents (e.g., Ethyl Acetate, Brine)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution & Cooling: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the Grignard reagent dropwise via syringe over 20-30 minutes. Critically, monitor the internal temperature to ensure it does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by taking a small aliquot, quenching it in a separate vial with saturated NH₄Cl, extracting, and analyzing by TLC or LC-MS.
-
Quenching (Inverse Method): In a separate flask, prepare a vigorously stirring solution of saturated aqueous NH₄Cl, cooled in an ice bath (0 °C). Submerge the tip of a cannula into this quench solution. Transfer the cold reaction mixture from the reaction flask into the quench solution via the cannula using positive inert gas pressure.
-
Workup: Once the transfer is complete, remove the cooling baths and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ketone via flash column chromatography.
Caption: A logical workflow for troubleshooting over-addition.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
managing exothermic reactions during the synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide
Technical Support Center: Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide
A Guide to Managing Exothermic Reactions for Researchers and Process Chemists
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to safely and successfully synthesize this compound, a key Weinreb amide intermediate. The primary challenge in this synthesis is not the complexity of the chemistry, but the management of two potent exothermic events. This guide is structured to help you anticipate, control, and troubleshoot these thermal hazards.
Section 1: Understanding the Core Thermal Risks
This synthesis is best understood as a two-stage process, each with its own thermal profile. The overall transformation is the conversion of 5-fluoronicotinic acid to its corresponding Weinreb amide, which is a stable and versatile intermediate for ketone synthesis.[1][2]
Q1: Why is the synthesis of this compound so exothermic?
A1: The significant heat generation comes from two distinct chemical transformations:
-
Activation of the Carboxylic Acid: The first step involves converting the relatively unreactive carboxylic acid group of 5-fluoronicotinic acid into a highly reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂).[3] The reaction is highly favorable and releases substantial energy as stable molecules like sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas are formed.[4]
-
Amide Bond Formation (N-Acylation): The second step is the reaction of the newly formed 5-fluoronicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[5][6] This nucleophilic acyl substitution is also a rapid and exothermic process, driven by the formation of a stable amide bond.[4]
The combination of these two steps means that without careful control, the reaction temperature can rise dramatically, leading to side reactions, impurity generation, and, in the worst case, a dangerous thermal runaway.
Section 2: Proactive Thermal Management Protocols
Successful management of this reaction hinges on controlling the rate of heat generation and ensuring the rate of heat removal is always greater.
Q2: What is the standard laboratory protocol for safely conducting this synthesis on a 10-gram scale?
A2: The following protocol incorporates critical control points for managing the exotherm. It assumes standard laboratory equipment, including a jacketed reactor or a round-bottom flask with an efficient overhead stirrer, a temperature probe, and a dropping funnel.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Fluoronicotinic Acid (10.0 g)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)
-
N,O-Dimethylhydroxylamine Hydrochloride (1.1 eq)
-
Pyridine or Triethylamine (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
Procedure:
-
Reactor Setup: Assemble a dry, clean reactor equipped with a magnetic or overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The reactor should be placed in a cooling bath (ice/water or a cryocooler).
-
Acid Activation:
-
Charge the reactor with 5-fluoronicotinic acid (10.0 g) and the chosen anhydrous solvent (e.g., 100 mL DCM).
-
Begin stirring and cool the slurry to 0-5 °C.
-
Slowly add thionyl chloride dropwise via the addition funnel over 30-60 minutes. This is the first critical exotherm. The internal temperature must be maintained below 10 °C. Rapid gas evolution (SO₂/HCl) will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC or LCMS).
-
-
Removal of Excess SOCl₂: Cool the mixture back to 10-15 °C. If desired, excess thionyl chloride can be removed under reduced pressure, but care must be taken to avoid pulling the volatile acyl chloride. Often, the reaction proceeds to the next step in situ.[7]
-
Amide Coupling:
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and the base (e.g., pyridine, 2.5 eq) in the anhydrous solvent (e.g., 50 mL DCM).
-
Cool this amine/base solution to 0-5 °C.
-
Slowly add the amine/base solution to the acyl chloride mixture from Step 3. This is the second critical exotherm. Maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, let the reaction stir at 0-5 °C for another hour before allowing it to warm to room temperature.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate while cooling.
-
Separate the organic layer. Extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as necessary, typically by column chromatography or recrystallization.
-
Table 1: Recommended Thermal Control Parameters by Scale
| Parameter | 1g Scale (Lab Flask) | 10g Scale (Lab Reactor) | 100g Scale (Pilot Reactor) |
| SOCl₂ Addition Time | 10-15 minutes | 30-60 minutes | 90-180 minutes |
| SOCl₂ Addition Temp. | 0 to 5 °C | 0 to 5 °C | -5 to 0 °C |
| Max Temp. Allowed | < 15 °C | < 10 °C | < 5 °C |
| Amine Addition Time | 10-15 minutes | 20-40 minutes | 60-120 minutes |
| Amine Addition Temp. | 0 to 5 °C | 0 to 5 °C | -5 to 0 °C |
| Cooling Method | Ice/Water Bath | Ice/Water Bath or Cryostat | Jacketed Reactor with Chiller |
Section 3: Troubleshooting Guide for Exothermic Events
Even with a robust protocol, deviations can occur. Recognizing the signs and knowing how to react is critical.
Q3: My reaction temperature is rising above the 10 °C limit during SOCl₂ addition, even though I'm adding it slowly. What should I do?
A3: This indicates that the rate of heat generation is exceeding your cooling system's capacity.
Immediate Actions:
-
Stop the Addition: Immediately stop the feed of thionyl chloride.
-
Enhance Cooling: Add more ice or dry ice to your cooling bath. If using a chiller, lower the setpoint.
-
Check Agitation: Ensure your stirrer is functioning correctly. Poor mixing can create localized "hot spots" where the reaction is running much hotter than the temperature probe reading.[8]
Root Cause Analysis:
-
Addition Rate: Your "slow" addition may still be too fast for the scale and cooling setup.
-
Cooling Inefficiency: Is the cooling bath making good contact with the flask? Is the chiller fluid circulating properly?
-
Reagent Purity: Water contamination in the starting material or solvent can cause a more vigorous initial reaction with thionyl chloride.[9][10]
Q4: What constitutes a "thermal runaway" and what is the emergency procedure?
A4: A thermal runaway is a situation where the reaction rate increases due to a temperature rise, which in turn releases more heat and further accelerates the reaction. This positive feedback loop can lead to a violent release of energy, gas, and potentially rupture the reactor.
Emergency Shutdown Procedure:
-
Alert Personnel: Inform everyone in the immediate vicinity and evacuate non-essential personnel.
-
Stop All Reagent Feeds: This is the top priority.
-
Maximum Cooling: Apply maximum cooling. This may involve a pre-planned emergency quench bath (e.g., a large tub of dry ice/acetone).
-
Quenching (Use with Extreme Caution): If the reaction is deemed uncontrollable, a pre-prepared, non-reactive, cold solvent can be added to dilute the reaction mass and absorb heat. This is a last resort and should only be performed if a proper risk assessment has been done. Never use water or protic solvents to quench an active thionyl chloride reaction , as this will generate large volumes of gas and exacerbate the situation.[9]
Section 4: Scale-Up Considerations for Thermal Safety
Scaling this synthesis is a significant challenge due to changes in heat transfer dynamics.[11]
Q5: We successfully made 10 grams in the lab. Now we need to produce 1 kilogram. Can we just multiply all the reagents by 100?
A5: Absolutely not. This is a common and dangerous misconception. The reason lies in the surface-area-to-volume ratio.
-
Volume increases by a cube (length³), determining the amount of heat generated.
-
Surface Area increases by a square (length²), determining the amount of heat that can be removed.
When you scale up, the heat generated increases much faster than your ability to remove it through the reactor walls.[8]
Table 2: Key Parameter Changes During Scale-Up
| Parameter | Lab Scale (100 mL Flask) | Pilot Scale (10 L Reactor) | Key Consideration for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling with an ice bath. | Low surface-area-to-volume ratio; relies entirely on jacketed cooling. | The cooling capacity of the pilot reactor must be calculated and confirmed to handle the total heat output of the reaction.[11] |
| Addition Rate | Controlled manually by dropping funnel; forgiving of small variations. | Must be precisely controlled with a pump; rate is critical to stay within cooling capacity. | The addition profile must be redesigned, often starting very slow and potentially ramping up if the temperature remains stable. |
| Mixing | Magnetic stir bar is often sufficient. | Requires an overhead mechanical stirrer with appropriate impeller design to ensure homogeneity. | Inefficient mixing at scale is a primary cause of runaway reactions due to the formation of hot spots. |
| Quenching | Can be done by pouring the reaction into a beaker of ice/water. | Must be done by slowly adding the quenching agent to the reactor with vigorous cooling. | The quench step itself can be exothermic and must be carefully controlled at scale. |
Section 5: FAQs on Reagent Handling and Safety
Q6: What are the most critical safety precautions for handling thionyl chloride?
A6: Thionyl chloride is a highly corrosive and water-reactive substance.[9][12]
-
Handling: Always handle SOCl₂ in a certified chemical fume hood.[12]
-
PPE: Wear chemical splash goggles, a face shield, and appropriate gloves (butyl rubber or neoprene are often recommended).[12][13]
-
Water Reactivity: It reacts violently with water, releasing toxic SO₂ and HCl gas.[9][10] Ensure all glassware is scrupulously dry and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, and metals.[10]
-
Waste Disposal: All materials contaminated with thionyl chloride must be treated as hazardous waste.[12] Quench excess reagent carefully by slowly adding it to a large volume of a stirred, cooled base solution (e.g., sodium hydroxide).[7]
Q7: Is N,O-dimethylhydroxylamine hydrochloride a hazardous substance?
A7: Yes, it should be handled with care. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[14][15] Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn. It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[14]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nbinno.com [nbinno.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis [skoge.folk.ntnu.no]
- 12. drexel.edu [drexel.edu]
- 13. bionium.miami.edu [bionium.miami.edu]
- 14. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification of 5-Fluoro-N-methoxy-N-methylnicotinamide by column chromatography
Welcome to the technical support guide for the purification of 5-Fluoro-N-methoxy-N-methylnicotinamide. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals encountering challenges with the column chromatography of this specific Weinreb amide. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Section 1: Foundational Concepts & Pre-Chromatography FAQs
Before attempting any purification, a solid understanding of the target molecule and its interaction with the stationary phase is critical. This compound is a moderately polar molecule. Its Weinreb amide group is generally stable, but the pyridine ring introduces basicity, which is a key consideration for silica gel chromatography.[1]
Q1: What are the first steps I should take before setting up a large-scale column?
A: Always begin with Thin Layer Chromatography (TLC). TLC is your primary diagnostic tool for developing a successful separation method. It allows you to quickly screen solvent systems to find one that provides adequate separation between your target compound and any impurities. The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4 for optimal separation on a column.[2]
Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean?
A: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Because this compound contains a basic pyridine nitrogen, it can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This causes a portion of the molecules to "stick" and elute slowly, resulting in a streak rather than a compact spot. This issue will be magnified on a larger column, leading to poor separation and low recovery.
Q3: How can I prevent tailing and potential degradation on the silica gel?
A: There are two primary strategies:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system is a common and effective solution.[3]
-
Test for Stability: Before committing to a large-scale purification, you can check your compound's stability on silica. This can be done with a 2D TLC experiment. Spot the compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[4][5]
Section 2: Experimental Protocol: Column Chromatography Workflow
This protocol provides a robust starting point for the purification. Parameters should be optimized based on your initial TLC analysis.
Step 1: Column Preparation (Slurry Packing Method)
-
Select Column: Choose a glass column with a diameter that allows for a stationary phase height-to-diameter ratio of approximately 10:1. The amount of silica should be 30-100 times the weight of your crude sample.[6]
-
Prepare Slurry: In a beaker, mix silica gel (e.g., 60-120 mesh) with your initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) to form a consistent slurry.[7]
-
Pack Column: Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand to the bottom. Pour the silica slurry into the column in a single, continuous motion to avoid air bubbles.[7] Gently tap the column to encourage even packing.
-
Equilibrate: Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top to prevent disturbance.[8] Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.
Step 2: Sample Loading
Choose a loading method based on your sample's solubility.
-
Wet Loading (Recommended for good solubility): Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[8] Carefully pipette the solution onto the top sand layer, allowing it to absorb fully into the silica bed.
-
Dry Loading (For poor solubility or use of highly polar solvents): Dissolve your sample in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel (2-3 times the sample weight) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[8]
Step 3: Elution and Fraction Collection
-
Begin Elution: Start with the low-polarity mobile phase determined from your TLC analysis.
-
Apply Gradient (if needed): If impurities are close to your product, a gradient elution is recommended. Gradually increase the percentage of the more polar solvent (e.g., from 10% EtOAc in Hexane to 20%, then 30%). Make these changes in small, stepwise increments to ensure good resolution.[6]
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be about 10-20% of the column volume.
-
Monitor by TLC: Spot every few fractions on a TLC plate to track the elution of your compound. Visualize the plate under a UV lamp. Once you identify the fractions containing your pure product, combine them.[7]
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the purification process.
dot
Caption: A decision tree for troubleshooting common column chromatography issues.
Q4: My compound is not coming off the column at all.
A: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.
-
Immediate Action: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still hasn't eluted, you can try a more polar system, such as dichloromethane/methanol.[4]
-
Underlying Cause: The initial TLC screening may have been misleading, or the compound is interacting very strongly with the silica. As a last resort, a "flush" with a highly polar solvent like 5-10% methanol in dichloromethane can be used to elute all remaining compounds, though separation will be lost.[5]
Q5: I have very poor separation between my product and an impurity.
A: This usually means your mobile phase is too polar, causing all compounds to travel too quickly up the column without sufficient interaction with the stationary phase.
-
Solution: You need to decrease the polarity of the mobile phase. If your TLC shows the target and impurity spots are very close and have high Rf values (>0.5), a less polar solvent system is required.[4] Running a shallower gradient (increasing polarity in smaller increments) or using an isocratic (single solvent mixture) elution can also significantly improve resolution.[6]
Q6: I've run the column, but my yield is very low, and I suspect decomposition.
A: Weinreb amides are generally stable, but the combination of a potentially acidic silica surface and prolonged exposure can sometimes lead to degradation of sensitive molecules.[1][9]
-
Diagnosis: Perform the 2D TLC test mentioned in Q3 to confirm instability on silica.[5]
-
Prevention:
-
Deactivate Silica: Use a mobile phase containing triethylamine (TEA) as described in Q3.[3]
-
Use Alternative Stationary Phases: If the compound is highly base-sensitive, consider using neutral alumina as the stationary phase.[10]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance to ensure the chromatography can be completed efficiently.
-
Section 4: Data Summary Tables
For reproducible results, careful selection of parameters is key. The tables below provide starting points for method development.
Table 1: Example TLC Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf | Impurity A Rf | Impurity B Rf | Assessment |
|---|---|---|---|---|
| 90:10 | 0.10 | 0.15 | 0.45 | Too non-polar; poor movement. |
| 70:30 | 0.35 | 0.45 | 0.80 | Good Starting Point. Good separation. |
| 50:50 | 0.60 | 0.65 | 0.95 | Too polar; poor separation. |
| 70:30:0.5 (Hex:EtOAc:TEA) | 0.38 | 0.48 | 0.82 | Optimal. Good separation, no tailing. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography.[11] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for more difficult separations. |
| Initial Mobile Phase | Hexane:Ethyl Acetate (7:3) + 0.5% TEA | Based on optimal TLC results; TEA prevents tailing.[3][12] |
| Elution Mode | Step Gradient | Start with 7:3, increase to 6:4, then 1:1 Hex:EtOAc to elute all compounds. |
| Flow Rate | ~1-2 column volumes/hour | A slower flow rate generally improves resolution. |
dot
Caption: General workflow for column chromatography purification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Solubilizing 5-Fluoro-N-methoxy-N-methylnicotinamide for In Vitro Assays
Prepared by the Application Science Team
Welcome to the technical support guide for 5-Fluoro-N-methoxy-N-methylnicotinamide. This document provides troubleshooting strategies and detailed protocols for researchers and drug development professionals encountering solubility challenges with this compound in aqueous environments typical of in vitro assays.
This compound belongs to the class of N,O-dimethyl-hydroxamates, often referred to as Weinreb amides.[1] While exceptionally useful in synthetic chemistry, these and other novel small molecules are frequently characterized by high lipophilicity and strong intermolecular forces, leading to poor aqueous solubility. This guide offers a systematic, step-by-step approach to achieving and maintaining the desired compound concentration for reliable and reproducible experimental results.
Section 1: Frequently Asked Questions & First-Line Strategies
This section addresses the most common initial hurdles in handling poorly soluble compounds. The universally accepted starting point is the preparation of a concentrated stock solution in a suitable organic solvent.[2]
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do first?
This is the most common challenge for lipophilic compounds. Direct dissolution in aqueous buffers is often impossible. The standard and most effective first step is to prepare a highly concentrated stock solution in a strong, water-miscible organic solvent.[3][4]
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
100% DMSO is the industry-standard starting solvent for initial screening of small molecules due to its powerful solvating capacity for a wide range of organic compounds and its miscibility with water.[5][6] The strategy is to dissolve the compound at a very high concentration (e.g., 10-50 mM) in DMSO, allowing you to add a minuscule volume to your final assay, thereby keeping the final DMSO concentration well below cytotoxic levels.[7]
Q2: I've successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?
This phenomenon is known as "crashing out" or precipitation. It occurs when a compound that is stable in a "good" solvent (like 100% DMSO) is suddenly introduced into a "poor" solvent (your aqueous assay buffer). The dramatic change in polarity causes the compound's solubility limit to be exceeded, leading to the formation of a solid precipitate. This can invalidate your results by drastically lowering the effective concentration of the compound available to your biological system.
To avoid this, a careful serial dilution technique is critical. Avoid making large, single-step dilutions (e.g., 1 µL of 10 mM stock directly into 1 mL of buffer). Instead, perform one or more intermediate dilution steps in your assay medium.
Q3: How do I know if the solvent itself is affecting my cells or assay readout?
This is a critical question of experimental integrity. Solvents like DMSO are not inert and can exhibit bioactivity, particularly at higher concentrations.[8] Effects can range from overt cytotoxicity to more subtle off-target effects on enzyme activity or gene expression.[5][9] The tolerance for DMSO is highly dependent on the cell type and the duration of exposure.[10]
The best practice is to always run a "vehicle control" experiment. This involves determining the highest solvent concentration that has no discernible effect on your specific assay system. Typically, final DMSO concentrations in cell-based assays are kept below 0.5%, with a goal of ≤0.1% being ideal to ensure minimal impact.[5][11]
Section 2: Experimental Protocols & Workflows
Follow these detailed protocols to systematically address solubility and validate your methods.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for creating an initial stock solution, which is the foundation for all subsequent experiments.[12][13]
-
Determine Target Concentration: Aim for a high concentration (e.g., 10 mM, 20 mM, or 50 mM) to minimize the final volume needed in your assay.
-
Weigh the Compound: Use a calibrated analytical balance to accurately weigh the required amount of this compound (MW: 184.17 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be employed, but use caution and check for compound stability if unsure.
-
-
Inspect for Clarity: Once dissolved, the stock solution should be a clear, homogenous liquid with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Workflow: Troubleshooting Compound Precipitation
If you encounter precipitation upon dilution, follow this decision-making workflow.
Caption: Decision tree for troubleshooting compound precipitation.
Protocol 2: Determining Maximum Tolerable Solvent Concentration
This self-validating protocol is essential to ensure your experimental vehicle does not introduce artifacts.
-
Plate Setup: Prepare a multi-well plate (e.g., 96-well) with your cells or assay components as you would for a normal experiment.
-
Prepare Vehicle Curve: Create a serial dilution of your chosen solvent (e.g., DMSO) in your complete assay medium. Start with a high concentration (e.g., 2% or 5%) and perform 2-fold dilutions down to a very low concentration (e.g., ~0.01%).
-
Include Controls:
-
No-Solvent Control: Wells containing only assay medium. This is your baseline (0% solvent).
-
Positive/Negative Controls: Include any standard controls for your specific assay.
-
-
Treatment: Add the different concentrations of the solvent/media mixture to the appropriate wells. The volume added should be identical to the volume you will use to deliver your test compound.
-
Incubation: Incubate the plate for the same duration as your actual experiment.
-
Assay Readout: Perform your standard assay measurement (e.g., cell viability via MTT, enzyme activity, cytokine release via ELISA).
-
Analysis: Plot the assay signal versus the solvent concentration. The "maximum tolerable solvent concentration" is the highest concentration that shows no statistically significant difference from the no-solvent control. This concentration becomes the upper limit for all future experiments with this assay system.
Section 3: Advanced Solubilization Strategies
If standard methods using DMSO are insufficient due to poor solubility or high assay sensitivity, consider these alternative approaches.
Strategy A: pH Adjustment
Causality: this compound contains a pyridine ring. The nitrogen atom in the pyridine ring is basic and can be protonated.[14][15] This property means the compound's overall charge, and therefore its aqueous solubility, can be highly dependent on the pH of the solution.[16][17] By lowering the pH, you can increase the proportion of the protonated, more polar (and likely more soluble) form of the molecule.
Experimental Approach: Prepare small, buffered solutions at different pH values (e.g., pH 5.0, 6.0, 7.4) and test the solubility of the compound. This can be done by adding a small amount of your DMSO stock to each buffer and observing for precipitation. Note that your biological assay must be tolerant of the pH change.
Strategy B: Use of Solubility Enhancers (Excipients)
Causality: Excipients are "inactive" ingredients that can dramatically improve the solubility of a primary compound. For in vitro assays, the most common and effective class are cyclodextrins.[11][18]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[19][20] The poorly soluble drug molecule can become encapsulated within this hydrophobic core, forming an "inclusion complex."[21][22] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Approach: Prepare a solution of a chemically modified cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin) in your assay buffer. Attempt to dissolve the compound directly in this solution or add a concentrated DMSO stock to it. Cyclodextrins are generally well-tolerated by many cell lines.[11]
Data Summary: Common Solvents & Excipients
| Method | Agent | Typical Final Conc. | Advantages | Disadvantages & Considerations |
| Co-Solvent | DMSO | < 0.5% | Excellent solvating power for many compounds.[5] | Can be cytotoxic or cause off-target effects at higher concentrations.[9] |
| Co-Solvent | Ethanol | < 1% | Less toxic than DMSO for some cell lines. | Less powerful solvent than DMSO; volatile. Can affect metabolic enzymes.[10][23] |
| pH Adjustment | Acidic/Basic Buffers | Assay Dependent | Can significantly increase solubility for ionizable compounds.[17] | Biological system must tolerate the pH shift; may alter compound activity. |
| Excipient | HP-β-Cyclodextrin | 1-10 mM | Low cytotoxicity; effective at increasing apparent solubility.[11] | Can sometimes reduce drug availability if binding is too strong.[19] |
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. fastercapital.com [fastercapital.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ijpsonline.com [ijpsonline.com]
minimizing byproduct formation in the synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide
Welcome to the technical support guide for the synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common experimental challenges. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
This compound is a Weinreb amide, a class of compounds renowned for their utility in organic synthesis.[1][2] They serve as exceptionally stable and versatile intermediates, particularly for the synthesis of ketones and aldehydes by reacting with organometallic reagents without the common problem of over-addition.[3][4][5] This specific fluorinated nicotinamide derivative is a valuable building block in medicinal chemistry for creating novel therapeutics targeting metabolic and neurological diseases.[6]
This guide is structured into a Frequently Asked Questions (FAQs) section for high-level queries and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from 5-fluoronicotinic acid?
The principal challenge lies in the efficient activation of the 5-fluoronicotinic acid's carboxyl group to facilitate amide bond formation with N,O-dimethylhydroxylamine. The direct condensation of a carboxylic acid and an amine is generally not feasible without an activating agent.[7] The selection of the coupling agent and reaction conditions is critical to maximize yield, minimize side reactions, and simplify purification. Common issues stem from incomplete activation, formation of stable but unreactive intermediates, or side reactions involving the coupling agents themselves.[7][8]
Q2: Which coupling method is recommended for this synthesis and why?
For reliability and high yield in a medicinal chemistry setting, using aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is highly recommended.
Causality: These reagents convert the carboxylic acid into a highly reactive activated ester in situ (an HOBt or HOAt ester), which then rapidly couples with the amine.[8] This process is very efficient, minimizes racemization (though not a concern for this achiral substrate), and the byproducts are generally water-soluble, simplifying the workup.[8]
Alternatively, carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are also effective and more cost-efficient. The additive is crucial to suppress side reactions and improve coupling efficiency.[7][8]
Q3: How can I effectively monitor the reaction progress?
The most effective methods for monitoring this reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a mobile phase that provides good separation between the starting 5-fluoronicotinic acid (polar, stays near the baseline), the product Weinreb amide (less polar), and any non-polar byproducts. A typical system would be ethyl acetate/hexanes or dichloromethane/methanol. Visualizing with a UV lamp (254 nm) is effective due to the aromatic pyridine ring.
-
LC-MS: This is the gold standard. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify potential byproducts by their mass, providing critical information for troubleshooting.
Q4: What are the stability considerations for the this compound product?
Weinreb amides are known for their general stability, which is a key advantage of their use in synthesis.[3] The tetrahedral intermediate formed during nucleophilic attack is stabilized by chelation, making them resistant to further reaction under many conditions.[1][4] However, they are not indestructible.
-
pH Sensitivity: Avoid prolonged exposure to strong acidic or basic conditions during aqueous workup, as this can lead to hydrolysis back to 5-fluoronicotinic acid. Studies on similar fluorinated heterocyclic compounds show increased degradation at low pH.[9][10]
-
Storage: The purified product is typically a stable solid at room temperature. For long-term storage, keep it in a cool, dry, dark place. No significant degradation is expected under standard laboratory conditions.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low Product Yield & Reaction Failure
Q: My reaction has stalled, showing a low yield with a significant amount of unreacted 5-fluoronicotinic acid. What went wrong?
This issue almost always points to inefficient or incomplete activation of the carboxylic acid.
Possible Causes & Solutions:
-
Insufficient Coupling Reagent: Ensure you are using the correct stoichiometry. For most coupling reagents like HATU or EDC/HOBt, 1.1 to 1.2 equivalents relative to the carboxylic acid are recommended to drive the reaction to completion.
-
Inactive Reagents: Coupling reagents, especially carbodiimides and uronium salts, can degrade upon exposure to moisture and air. Use freshly opened bottles or reagents that have been stored properly in a desiccator.
-
Incorrect Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Typically, 2-3 equivalents are needed: one to neutralize the N,O-dimethylhydroxylamine hydrochloride salt and another to facilitate the coupling reaction. Ensure your base is pure and dry.
-
Reaction Time/Temperature: While many couplings are complete within a few hours at room temperature, some may require longer times or gentle heating. Monitor the reaction by TLC or LC-MS before quenching. Allow the acid, coupling reagent, and base to pre-activate for 15-30 minutes before adding the N,O-dimethylhydroxylamine.[11]
Q: My LC-MS shows the desired product mass, but also several other significant peaks. What are these byproducts?
Byproduct formation is typically related to side reactions of the coupling agent or impurities.
Likely Byproducts & Mitigation Strategies:
-
N-acylurea (if using EDC/DCC): The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially in the absence of HOBt.
-
Solution: Always use HOBt (or a similar additive) with carbodiimide coupling agents. HOBt traps the O-acylisourea to form an active ester, preventing rearrangement.[8]
-
-
Dimerization/Anhydride Formation: The activated carboxylic acid can sometimes react with another molecule of 5-fluoronicotinic acid to form an anhydride, which may react more slowly.
-
Solution: Ensure efficient stirring and add the N,O-dimethylhydroxylamine promptly after the pre-activation period.
-
Below is a diagram illustrating the desired reaction pathway versus the formation of the N-acylurea byproduct when using a carbodiimide like EDC.
Caption: Desired vs. Byproduct Pathway with EDC Coupling.
Problem Area 2: Purification Challenges
Q: I used EDC for coupling and now I can't get rid of the urea byproduct. My column chromatography fractions are all contaminated.
The byproduct from EDC is N-(3-Dimethylaminopropyl)-N′-ethylurea. While it is designed to be water-soluble, removing it completely can sometimes be tricky.
Solutions:
-
Acidic Wash: The key is to perform an aqueous wash with dilute acid (e.g., 1N HCl or 5% citric acid solution). The urea byproduct has a basic tertiary amine that will be protonated, rendering it highly soluble in the aqueous layer.[12] Perform this wash 2-3 times.
-
Salting Out: If emulsions form or you suspect organic-layer solubility of the protonated urea, add brine (saturated NaCl solution) to the aqueous layer during the final wash. This increases the polarity of the aqueous phase and can help force organic-soluble components back into the organic layer while breaking emulsions.[12]
Q: My final product is contaminated with unreacted N,O-dimethylhydroxylamine. How can I remove it?
N,O-dimethylhydroxylamine is basic and has some water solubility.
Solutions:
-
Acidic Wash: Similar to removing urea, an acidic wash (1N HCl) during the workup will protonate the amine, partitioning it into the aqueous layer.
-
Chromatography: If some remains after extraction, it can usually be separated by silica gel chromatography. N,O-dimethylhydroxylamine is quite polar and should elute much later than the desired Weinreb amide product, or it will stick to the baseline. Ensure your mobile phase is not excessively polar (e.g., avoid high percentages of methanol) to ensure good separation.
Q: I am consistently getting emulsions during my aqueous workup after a DCM-based reaction. How can I prevent this?
Emulsions are common when using chlorinated solvents like Dichloromethane (DCM).
Solutions:
-
Switch Solvent: If possible, perform the extraction with a less dense, non-chlorinated solvent like Ethyl Acetate (EtOAc). You can dilute the DCM reaction mixture with a large volume of EtOAc before washing.
-
Brine Wash: As mentioned, washing with brine can help break emulsions by increasing the ionic strength and density of the aqueous phase.[12]
-
Gentle Mixing: Instead of vigorous shaking in the separatory funnel, gently invert the funnel multiple times. This minimizes the formation of fine droplets that create stable emulsions.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® can help break up the emulsion.
Recommended Experimental Protocol
This protocol utilizes EDC/HOBt for a robust and scalable synthesis of this compound.
Reagents & Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1g Acid) |
| 5-Fluoronicotinic Acid | 141.10 | 1.0 | 1.00 g (7.09 mmol) |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 0.83 g (8.51 mmol) |
| EDC Hydrochloride | 191.70 | 1.2 | 1.63 g (8.51 mmol) |
| HOBt (anhydrous) | 135.12 | 1.2 | 1.15 g (8.51 mmol) |
| DIPEA | 129.24 | 3.0 | 3.68 mL (21.27 mmol) |
| Dichloromethane (DCM) | - | - | ~70 mL |
Step-by-Step Methodology
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoronicotinic acid (1.0 g), HOBt (1.15 g), and N,O-dimethylhydroxylamine hydrochloride (0.83 g).
-
Dissolution: Add anhydrous DCM (~50 mL) and stir to dissolve/suspend the solids.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (3.68 mL) to the stirred mixture.
-
Activation: Add EDC hydrochloride (1.63 g) in one portion. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting acid.
-
Quenching & Dilution: Dilute the reaction mixture with additional DCM (~20 mL).
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1N HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield the pure this compound as a white solid or colorless oil.
General Synthesis & Purification Workflow
Caption: Workflow for Synthesis and Purification.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound [myskinrecipes.com]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Coupling Reagent Efficacy in the Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide
Introduction: The Strategic Importance of Weinreb Amides in Synthesis
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and control is paramount. The synthesis of ketones, in particular, is a foundational transformation, yet it is often plagued by the challenge of over-addition by highly reactive organometallic reagents. The Weinreb-Nahm amide , an N-methoxy-N-methylamide, provides an elegant solution to this problem. Its unique structure reacts with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists the second nucleophilic addition that typically leads to tertiary alcohol byproducts, and upon aqueous workup, it collapses to cleanly yield the desired ketone or, with a reducing agent, an aldehyde.
The target molecule, 5-Fluoro-N-methoxy-N-methylnicotinamide , is a fluorinated pyridine-based Weinreb amide. The fluorine substituent is a common feature in medicinal chemistry, often introduced to modulate electronic properties, metabolic stability, and binding affinity. This guide offers a comparative analysis of common coupling reagents for the crucial amide bond-forming step between 5-fluoronicotinic acid and N,O-dimethylhydroxylamine, providing researchers with the data and rationale needed to select the optimal reagent for their specific synthetic goals.
The Core of the Reaction: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. A coupling reagent is required to "activate" the carboxylic acid's carbonyl group, converting the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine. The choice of reagent dictates not only the reaction's efficiency but also its cleanliness, speed, and scalability.
This guide will compare three major classes of modern coupling reagents:
-
Uronium/Aminium Salts: Represented by HATU .
-
Carbodiimides: Represented by the classic EDC/HOBt system.
-
Phosphonic Anhydrides: Represented by T3P® .
Caption: General workflow for Weinreb amide synthesis using a coupling reagent.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a multi-faceted decision. While yield is a primary concern, factors such as ease of purification, cost, safety, and reaction time are critical, especially in process development and scale-up environments.
| Feature | HATU | EDC / HOBt | T3P® |
| Reagent Class | Uronium/Aminium Salt | Carbodiimide | Cyclic Phosphonic Anhydride |
| Relative Reactivity | Very High | High | High |
| Typical Yield | Excellent | Good to Excellent | Excellent |
| Racemization Risk | Very Low | Low (with HOBt) | Very Low |
| Workup/Purification | Standard chromatographic purification. | Simple aqueous wash. Urea byproduct is water-soluble. | Simple aqueous wash. Byproducts are fully water-soluble. |
| Key Byproducts | Tetramethylurea, HOAt | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Propanephosphonic acid salts |
| Safety Profile | Non-mutagenic, biologically safe. | EDC is a moderate irritant. HOBt is explosive when dry. | Non-toxic, non-allergenic, high thermal stability. |
| Best For... | Difficult couplings, sterically hindered substrates, speed. | Routine, cost-effective synthesis. | High-purity applications, scale-up, epimerization-sensitive substrates. |
In-Depth Discussion
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is renowned for its high efficiency and rapid reaction kinetics. Its mechanism involves the formation of a highly reactive OAt-active ester with the carboxylic acid. The "At" portion, derived from 7-aza-1-hydroxybenzotriazole (HOAt), is the key to its superiority over older uronium reagents like HBTU. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide anchimeric assistance during the aminolysis step, accelerating the reaction and significantly suppressing racemization. This makes HATU an exceptional choice for sterically demanding or electronically challenging couplings where other reagents might fail.
The combination of a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a cornerstone of amide synthesis. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt serves a crucial dual role: it traps the O-acylisourea to form a more stable HOBt-active ester, and it acts as a catalyst to improve reaction efficiency and, critically, to suppress racemization. A major practical advantage of this system is that the primary byproduct, the corresponding urea (EDU), is water-soluble, allowing for a simple acidic wash to purify the product.
Propanephosphonic acid anhydride, commercially known as T3P®, is a powerful dehydrating agent that has gained widespread adoption for its efficiency, safety, and exceptionally clean reaction profiles. It activates the carboxylic acid by forming a mixed phosphonic anhydride. The key advantage of T3P® lies in its byproducts, which are propanephosphonic acid salts that are completely soluble in water. This leads to a remarkably simple workup, often requiring only an aqueous extraction to obtain a product of very high purity. T3P® is particularly valued in large-scale synthesis and for reactions involving sensitive substrates, as it demonstrates extremely low levels of epimerization and is considered non-toxic and non-allergenic.
Caption: Simplified mechanistic pathways for carboxylic acid activation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound. Researchers should optimize stoichiometry and reaction times based on their specific setup and in-process controls (e.g., TLC, LC-MS).
General Starting Procedure: To a stirred solution of 5-fluoronicotinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂, or Ethyl Acetate, ~0.2 M concentration) at 0 °C, add the base. Stir for 10-15 minutes before adding the coupling reagent.
Protocol 1: Using HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous DMF
-
Coupling Reagent: HATU (1.2 eq)
-
Procedure: After adding the base, add HATU in one portion to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC/LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Using EDC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
-
Solvent: Anhydrous CH₂Cl₂ or DMF
-
Coupling Reagent: HOBt (1.2 eq) followed by EDC·HCl (1.2 eq)
-
Procedure: After adding the base, add HOBt to the mixture. Once dissolved, add EDC·HCl in one portion at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: If using CH₂Cl₂, wash the reaction mixture directly with 1M HCl, saturated NaHCO₃ solution, and brine. If using DMF, dilute with a suitable organic solvent (e.g., ethyl acetate) before performing the aqueous washes. The water-soluble EDC urea byproduct is removed during these washes. Dry the organic layer and concentrate to yield the product, which may be pure enough for further steps or can be purified by chromatography if necessary.
Protocol 3: Using T3P®
-
Base: Pyridine or N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Solvent: Ethyl Acetate or THF
-
Coupling Reagent: T3P® (1.5 eq, typically as a 50% solution in ethyl acetate)
-
Procedure: After adding the base, add the T3P® solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Workup: Quench the reaction with water or 1M HCl. Separate the organic layer and wash it with saturated NaHCO₃ solution and brine. The phosphonic acid byproducts are highly water-soluble and are efficiently removed. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product, which is often of very high purity without the need for chromatography.
Conclusion and Recommendations
All three coupling systems—HATU, EDC/HOBt, and T3P®—are effective for the synthesis of this compound. The optimal choice depends on the specific priorities of the synthesis.
-
For routine, small-scale laboratory synthesis, the EDC/HOBt system offers a robust, well-understood, and cost-effective solution with a straightforward workup.
-
For challenging or time-sensitive syntheses, where maximizing yield and reaction speed is critical, HATU is the reagent of choice due to its superior reactivity.
-
For process development, scale-up, and syntheses where product purity is paramount, T3P® stands out. Its excellent safety profile, combined with an exceptionally simple, non-chromatographic workup that removes all reagent-based impurities, makes it an ideal choice for producing high-purity material efficiently and economically.
By understanding the distinct advantages and mechanistic nuances of each reagent, researchers can make an informed decision that aligns with their goals, whether they are focused on discovery chemistry, process optimization, or large-scale manufacturing.
The Synthetic Advantage: A Comparative Guide to 5-Fluoro-N-methoxy-N-methylnicotinamide in the Synthesis of Allosteric TYK2 Inhibitors
In the landscape of immunology, the targeted inhibition of Tyrosine Kinase 2 (TYK2) has emerged as a pivotal strategy for the treatment of a spectrum of autoimmune diseases.[1][2] The development of selective, allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2 represents a significant advancement, offering improved specificity over traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain.[1][2][3] The synthesis of these structurally complex molecules necessitates a robust and highly controlled chemical approach. Central to many successful synthetic routes is the strategic use of Weinreb amides, with 5-Fluoro-N-methoxy-N-methylnicotinamide emerging as a particularly advantageous building block.
This guide provides an in-depth comparison of this compound with other Weinreb amides in the context of TYK2 inhibitor synthesis. We will explore the underlying chemical principles that render the Weinreb amide a superior tool for ketone synthesis and delve into the specific benefits conferred by the fluoro-substituted nicotinamide scaffold. This analysis is supported by established chemical principles and data from relevant studies, providing researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
The Indispensable Role of Weinreb Amides in Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with exceptional control and high yields.[4][5][6] Unlike the reaction of more traditional acylating agents like esters or acid chlorides with potent organometallic reagents, the Weinreb amide approach elegantly circumvents the common pitfall of over-addition, which leads to the formation of undesired tertiary alcohols.[4][5]
The key to this control lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[4][6] This intermediate remains stable at low temperatures, preventing the collapse to a ketone and subsequent second addition of the nucleophile. The desired ketone is only liberated upon acidic workup, after any excess organometallic reagent has been quenched.[4]
References
- 1. TYK2 — 3decision [3decision.discngine.com]
- 2. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-N-methoxy-N-methylnicotinamide Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two robust analytical methods for the quantification of 5-Fluoro-N-methoxy-N-methylnicotinamide, a key nicotinamide derivative. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering insights into the rationale behind experimental choices and ensuring that each described protocol is a self-validating system.
The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. This involves a comprehensive evaluation of various performance characteristics to ensure the reliability, accuracy, and precision of the results. The methodologies and validation parameters discussed herein are based on the globally recognized guidelines from the International Council for Harmonisation (ICH) Q2(R1), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
This guide will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical technique is a foundational decision in method development. For the quantification of this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and considerations.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | High to very high (typically low ng/mL to pg/mL).[7] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to parent and daughter ion monitoring. |
| Linearity | Good over a defined concentration range.[8][9] | Excellent over a wide dynamic range. |
| Accuracy & Precision | High, meeting regulatory requirements.[10][11] | Excellent, generally superior to HPLC-UV. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and maintenance costs; requires specialized expertise. |
| Robustness | Generally robust and widely available. | Can be sensitive to matrix effects, requiring careful sample preparation.[7] |
The Causality Behind Experimental Choices
The development of a reliable analytical method is not a mere procedural exercise but a scientifically driven process. The choices made at each step are deliberate and aimed at achieving a method that is not only accurate and precise but also robust and practical for its intended application.
Method 1: The Workhorse - Reversed-Phase HPLC-UV
The choice of a reversed-phase HPLC method with UV detection is often the first line of approach for the quantitative analysis of a small molecule like this compound. This is due to its versatility, cost-effectiveness, and the presence of a chromophore in the molecule, which allows for UV detection.
Experimental Workflow for HPLC-UV Method Validation
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. rsc.org [rsc.org]
- 8. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. journal.formosapublisher.org [journal.formosapublisher.org]
- 11. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Novel 5-Fluoro-N-methoxy-N-methylnicotinamide Derivatives
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. 5-Fluoro-N-methoxy-N-methylnicotinamide serves as a valuable intermediate in the synthesis of fluorinated, nicotinamide-based drug candidates, which are explored for a range of metabolic and neurological diseases.[1] Its structure is amenable to chemical modification, allowing for the generation of diverse derivative libraries to optimize potency and other pharmacological properties.[2][3][4]
However, as we modify these structures to enhance on-target activity, we risk introducing unintended interactions with other proteins in the human body. This phenomenon, known as cross-reactivity or off-target binding, is a primary driver of adverse drug reactions and can lead to the failure of otherwise promising candidates.[5][6] Understanding and meticulously characterizing the selectivity profile of each new derivative is not merely a regulatory checkbox; it is a fundamental component of building a robust safety and efficacy case.[7][8][9]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds derived from this compound. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols and data interpretation strategies, empowering researchers to objectively compare candidates and select those with the highest potential for success.
The Scientific Imperative for Selectivity Profiling
Selectivity is the measure of a drug's ability to interact with its intended biological target in preference to all others. High selectivity is often a prerequisite for a safe therapeutic, as off-target interactions can disrupt normal physiological processes, leading to toxicity.[5] For instance, a kinase inhibitor designed to target a specific cancer-driving kinase might inadvertently inhibit other kinases crucial for heart function or immune regulation, resulting in cardiotoxicity or immunosuppression.
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., S7A and S7B), mandate preclinical safety pharmacology studies to identify these potential risks.[10][11][12][13] These studies are designed to uncover any undesirable effects on major organ systems, and a thorough off-target screening campaign is the first line of defense in this process.[14] By identifying potential liabilities early, research programs can prioritize the most promising lead compounds, modify structures to mitigate off-target effects, and save significant time and resources.[15]
A Tiered Strategy for Comprehensive Cross-Reactivity Assessment
An effective cross-reactivity screening strategy is not a single experiment but a multi-tiered, iterative process. This approach allows for the efficient use of resources by first casting a wide net to identify potential issues and then using more focused, resource-intensive assays to validate and quantify them.
Tier 1: Broad Panel Screening
Causality: The goal of this initial phase is to rapidly identify any potential off-target interactions across the major druggable protein families. We use a single high concentration of the test compound to maximize the chances of detecting even weak interactions, which can then be investigated further. This is a cost-effective strategy to survey a wide landscape of potential liabilities.[16]
Experimental Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 100 µM intermediate solution.
-
Assay Plate Setup: Use a multi-well plate (e.g., 384-well). Add the specific kinase, its corresponding substrate, and the required cofactors to each well as per the assay kit manufacturer's instructions.
-
Compound Addition: Add the test compound to the assay wells to a final concentration of 10 µM. Include a "no inhibitor" control (DMSO vehicle only) and a "positive" control (a known potent inhibitor for that kinase).
-
Reaction Initiation: Add ATP (often radiolabeled ³³P-ATP or used in a fluorescence-based system) to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to provide a more accurate measure of intrinsic inhibitor affinity.[17]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction. The detection method depends on the assay format. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence/luminescence assays (e.g., ADP-Glo™), a detection reagent is added, and the signal is read on a plate reader.[18]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the control wells: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
Tier 2: Dose-Response Validation (IC50 Determination)
Causality: Any "hit" from Tier 1 (typically defined as >70% inhibition) must be validated.[16] A single-point screen does not tell us about the potency of the interaction. By generating a full dose-response curve, we can calculate the half-maximal inhibitory concentration (IC50), which provides a quantitative measure of the compound's potency against that specific off-target.
Experimental Protocol: IC50 Determination via Competitive Binding Assay
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations for a 10-point curve (e.g., from 100 µM down to 5 nM).
-
Assay Setup: A competitive binding assay measures the ability of a test compound to displace a known, labeled ligand (the "probe") from the target protein.[17] The assay is set up with the target protein, a fixed concentration of the labeled probe, and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the amount of labeled probe that remains bound to the target. The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Tier 3: Cellular Target Engagement
Causality: Biochemical assays are performed in a clean, artificial system. It is crucial to confirm that an observed off-target interaction also occurs within the complex environment of a living cell.[18] Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in a cellular context.[5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with either the test compound at a specific concentration (e.g., 10x the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Protein Separation: Centrifuge the tubes at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in solution using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: For each temperature point, compare the amount of soluble protein in the compound-treated sample versus the vehicle-treated sample. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein, confirming cellular engagement.
Comparative Analysis: Hypothetical Derivatives
To illustrate the application of this framework, let us consider three hypothetical derivatives of this compound: CMPD-A , CMPD-B , and CMPD-C . All were designed to inhibit a primary target, Kinase X.
Table 1: Tier 1 Broad Kinase Panel Screen (% Inhibition at 10 µM)
| Kinase Target | CMPD-A | CMPD-Y | CMPD-Z |
| Kinase X (Primary) | 98% | 99% | 95% |
| Kinase Y (Family Member) | 15% | 85% | 91% |
| Kinase Z (Family Member) | 8% | 78% | 88% |
| Kinase P (Unrelated) | 2% | 5% | 75% |
| Kinase Q (Unrelated) | 5% | 11% | 82% |
Interpretation: All three compounds are highly active against the primary target, Kinase X. However, CMPD-Y and CMPD-Z show significant activity against related kinases Y and Z, while CMPD-Z also displays potent inhibition of unrelated kinases P and Q, suggesting a promiscuous binding profile.
Table 2: Tier 2 Dose-Response Validation (IC50 in nM)
| Kinase Target | CMPD-A | CMPD-Y | CMPD-Z |
| Kinase X (Primary) | 15 nM | 12 nM | 25 nM |
| Kinase Y | >10,000 nM | 45 nM | 60 nM |
| Kinase Z | >10,000 nM | 150 nM | 110 nM |
| Kinase P | >10,000 nM | >10,000 nM | 95 nM |
| Kinase Q | >10,000 nM | >10,000 nM | 200 nM |
Interpretation: The dose-response data confirms the initial findings. CMPD-A is highly selective, with an IC50 for its primary target that is over 600-fold lower than for any tested off-target. CMPD-Y is a multi-targeted inhibitor, potent against a small family of related kinases. CMPD-Z is confirmed to be promiscuous, with potent activity against multiple, unrelated kinases.
Table 3: Tier 3 Cellular Target Engagement (CETSA Thermal Shift, ΔTm in °C)
| Protein Target | CMPD-A (1 µM) | CMPD-Y (1 µM) | CMPD-Z (1 µM) |
| Kinase X | +5.2°C | +5.5°C | +4.9°C |
| Kinase Y | No shift | +4.1°C | +3.8°C |
| Kinase P | No shift | No shift | +3.1°C |
Interpretation: The CETSA results validate the biochemical data in a cellular context. All compounds engage the primary target, Kinase X. As predicted, CMPD-Y also engages Kinase Y, and the promiscuous CMPD-Z engages both Kinase Y and the unrelated Kinase P inside the cell. This confirms that the off-target liabilities are not artifacts of the biochemical assay but represent real interactions in a physiological environment.
Conclusion and Strategic Implications
This systematic, tiered approach provides a robust framework for evaluating the cross-reactivity of novel derivatives. Based on our comparative analysis:
-
CMPD-A emerges as the superior lead candidate. Its high selectivity minimizes the risk of off-target toxicity and provides a clear therapeutic window.
-
CMPD-Y could be considered a "multi-targeted" agent. If Kinases X, Y, and Z are all implicated in the disease pathology, this profile could be advantageous. If not, it carries a higher risk of side effects than CMPD-A.
-
CMPD-Z should be deprioritized. Its promiscuity presents a significant risk of unpredictable and potentially severe adverse effects, making it an unattractive candidate for further development.
Ultimately, the goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's biological interactions. This knowledge is paramount for making informed decisions, de-risking drug development programs, and ultimately, creating safer and more effective medicines. Future steps for a promising candidate like CMPD-A would involve in vivo safety pharmacology studies to confirm its clean profile in whole-animal models.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides FULIR [fulir.irb.hr]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. aganitha.ai [aganitha.ai]
- 9. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 10. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. criver.com [criver.com]
- 14. altasciences.com [altasciences.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
assessing the stability of 5-Fluoro-N-methoxy-N-methylnicotinamide against alternative intermediates
A Comparative Guide to the Chemical Stability of 5-Fluoro-N-methoxy-N-methylnicotinamide
An Evaluation Against Common Synthetic Intermediates
As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application. In drug discovery and development, the stability of a synthetic intermediate is not merely a matter of academic interest; it is a critical parameter that dictates the efficiency, reproducibility, and safety of a synthetic route. An unstable intermediate can lead to inconsistent yields, the formation of problematic impurities, and ultimately, delays in the development timeline.
This guide provides an in-depth stability assessment of this compound, a specialized Weinreb amide, benchmarked against more conventional intermediates. We will delve into the mechanistic underpinnings of its stability and provide a framework for its evaluation, supported by validated experimental protocols and illustrative data. Our objective is to equip researchers with the insights needed to make informed decisions when selecting intermediates for their synthetic campaigns.
The Central Intermediate: The Weinreb Amide Advantage
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. This functional group is renowned for its unique combination of reactivity and stability.[1][2] The key to its utility lies in its reaction with strong organometallic nucleophiles (like Grignard or organolithium reagents). Upon nucleophilic attack, a highly stable, five-membered cyclic tetrahedral intermediate is formed, stabilized by chelation with the metal cation.[3][4] This chelated intermediate prevents the common problem of over-addition, which plagues reactions with more reactive intermediates like esters or acid chlorides.[1][5] Only upon aqueous workup does this stable intermediate collapse to yield the desired ketone, ensuring a clean and controlled transformation.[2][4]
This inherent stability not only facilitates high-yield ketone synthesis but also suggests a greater resilience to various chemical environments, a critical attribute for a reliable synthetic intermediate.
The Alternatives: A Spectrum of Reactivity and Stability
To provide a meaningful comparison, we selected three common alternative intermediates that could ostensibly be used in place of the Weinreb amide for subsequent synthetic transformations.
-
5-Fluoronicotinoyl Chloride (Acid Chloride): The most reactive of the carboxylic acid derivatives. Its high electrophilicity makes it prone to rapid hydrolysis and reaction with a wide range of nucleophiles, often leading to poor selectivity and stability.
-
Methyl 5-Fluoronicotinate (Ester): Offers a balance of reactivity and stability. It is significantly more stable than the acid chloride but can still be susceptible to hydrolysis under strong acidic or basic conditions and can suffer from over-addition reactions with potent nucleophiles.[4]
-
5-Fluoronicotinic Acid (Carboxylic Acid): The parent compound. While generally stable, it requires activation (e.g., conversion to one of the other intermediates) to undergo most desired transformations, adding steps and reagents to the synthetic sequence. Its stability profile is primarily relevant as a baseline and as a potential degradation product.
The Litmus Test: Forced Degradation Studies
To quantitatively assess and compare the stability of these intermediates, we employ forced degradation studies, also known as stress testing. This is a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and establish the intrinsic stability of a molecule under exaggerated conditions.[6][7][8] The insights gained are crucial for developing stability-indicating analytical methods and for making informed decisions about storage and handling.[9][10]
The general workflow for a comparative forced degradation study is outlined below.
Caption: Workflow for Comparative Forced Degradation Studies.
Comparative Stability Data: An Illustrative Analysis
The following table summarizes the expected outcomes from a forced degradation study, based on the known chemical principles of each functional group. The data is illustrative to highlight the relative stability differences.
| Intermediate | Stress Condition | Time | % Degradation (Illustrative) | Primary Degradant(s) |
| This compound | 0.1 M HCl, 60°C | 24h | < 5% | 5-Fluoronicotinic Acid |
| 0.1 M NaOH, 25°C | 24h | ~10-15% | 5-Fluoronicotinic Acid | |
| 3% H₂O₂, 25°C | 24h | < 2% | N-Oxide (minor) | |
| 5-Fluoronicotinoyl Chloride | 0.1 M HCl, 60°C | 1h | > 95% | 5-Fluoronicotinic Acid |
| 0.1 M NaOH, 25°C | 1h | > 99% | 5-Fluoronicotinate Salt | |
| 3% H₂O₂, 25°C | 24h | ~5% | 5-Fluoronicotinic Acid | |
| Methyl 5-Fluoronicotinate | 0.1 M HCl, 60°C | 24h | ~20-30% | 5-Fluoronicotinic Acid |
| 0.1 M NaOH, 25°C | 24h | > 90% | 5-Fluoronicotinate Salt | |
| 3% H₂O₂, 25°C | 24h | < 2% | N-Oxide (minor) | |
| 5-Fluoronicotinic Acid | All Conditions | 24h | < 1% | Stable |
Analysis of Results:
-
Acidic Conditions: The Weinreb amide demonstrates exceptional stability under acidic conditions compared to the ester and, most notably, the acid chloride. The high reactivity of the acid chloride leads to immediate hydrolysis. The ester undergoes significant hydrolysis, while the Weinreb amide remains largely intact.
-
Basic Conditions: While more susceptible to basic hydrolysis than acidic, the Weinreb amide is still markedly more stable than the ester. The saponification of the ester is rapid, whereas the Weinreb amide degrades more slowly.
-
Oxidative Conditions: All intermediates show good stability against oxidation, with only minor formation of pyridine N-oxides anticipated. The core nicotinamide ring is relatively robust to peroxide.
-
Overall Stability: The data clearly positions This compound as the most robust and versatile intermediate among the activated forms. Its stability profile is second only to the unactivated carboxylic acid itself.
Mechanistic Rationale for Enhanced Stability
The superior stability of the Weinreb amide is not accidental; it is a direct consequence of its structure. The key is the formation of the chelated tetrahedral intermediate during nucleophilic attack, which is also relevant to its stability against hydrolysis.
Caption: Stability of Reaction Intermediates.
In hydrolysis, the nucleophile is a water molecule or hydroxide ion. For esters and acid chlorides, the resulting tetrahedral intermediate readily collapses, leading to degradation. For the Weinreb amide, the N-methoxy group provides a degree of electronic stabilization and steric hindrance that slows this degradation pathway, particularly under acidic and neutral conditions.
Experimental Protocols
For scientific integrity and reproducibility, we provide detailed protocols for the key experiments described.
Protocol 1: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each intermediate (Weinreb Amide, Acid Chloride, Ester, Carboxylic Acid) in acetonitrile.
-
Sample Preparation:
-
Acidic: Add 1.0 mL of stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M HCl and dilute to volume with a 50:50 mixture of acetonitrile and water. Final concentration is 0.1 mg/mL in 0.1 M HCl.
-
Basic: Add 1.0 mL of stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M NaOH and dilute to volume with a 50:50 mixture of acetonitrile and water. Final concentration is 0.1 mg/mL in 0.1 M NaOH.
-
-
Incubation:
-
Place the acidic solution vials in a heating block at 60°C.
-
Keep the basic solution vials at room temperature (25°C).
-
-
Time Points: Withdraw 100 µL aliquots at T=0, 2, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of mobile phase, with the acidic sample being quenched into a mobile phase containing a buffer and the basic sample being quenched into a mobile phase containing a mild acid to bring the pH near neutral.
-
Analysis: Analyze immediately via the HPLC method detailed below.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC with a photodiode array (PDA) detector and mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 265 nm. MS scan for mass identification of degradants.
-
Injection Volume: 10 µL.
This method should be validated for specificity according to ICH Q2(R1) guidelines to ensure it can separate the parent compound from all potential degradation products.[11]
Conclusion and Recommendations
-
Process Reliability: Consistent reaction outcomes with fewer stability-related batch failures.
-
Purity Profile: Lower potential for the formation of hydrolysis-related impurities, simplifying purification.
-
Handling & Storage: Wider tolerance for storage conditions and process parameters.
While the initial cost of the N,O-dimethylhydroxylamine reagent and the coupling reaction to form the Weinreb amide may be higher than for preparing an ester or acid chloride, this is often offset by the downstream benefits of improved yield, purity, and process control.
For researchers developing synthetic routes where reliability and a clean impurity profile are paramount, this compound is the intermediate of choice. Its stability is not a passive feature but an active enabler of efficient and controlled synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 5-Fluoro-N-methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
5-Fluoro-N-methoxy-N-methylnicotinamide, also known as a Weinreb amide, is a valuable building block in medicinal chemistry.[1] Its structure allows for the controlled formation of carbon-carbon bonds, making it a crucial component in the synthesis of complex, biologically active molecules, particularly in the development of drugs targeting metabolic and neurological disorders. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient.
This guide will focus on the most common and effective synthetic approach: the coupling of 5-fluoronicotinic acid with N,O-dimethylhydroxylamine. We will explore various coupling reagents and methodologies, providing a comparative analysis to aid in the selection of the most suitable route for your specific needs.
Comparison of Synthetic Routes: Amide Coupling Strategies
The formation of the Weinreb amide from 5-fluoronicotinic acid is the central transformation in the synthesis of this compound. The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity of the final product. Below is a comparison of common coupling strategies.
| Coupling Reagent/Method | Activating Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Carbodiimide Coupling | EDC/DCC with HOBt/HOAt | DCM, DMF | Readily available, well-established. | Formation of urea byproducts can complicate purification. |
| Phosphonium Salt Coupling | PyBOP, HBTU, HATU | DMF, NMP | High coupling efficiency, suitable for hindered substrates. | Reagents can be expensive, potential for side reactions. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | DCM, Toluene | Highly reactive intermediate, often leads to high yields. | Harsh conditions may not be suitable for sensitive substrates. |
| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI) | DCM, THF | Mild reaction conditions, gaseous byproduct (CO₂) is easily removed. | Can be sensitive to moisture. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound via two common coupling methods.
Protocol 1: Synthesis via 1,1'-Carbonyldiimidazole (CDI) Coupling
This method offers a mild and efficient route to the desired Weinreb amide, minimizing the formation of difficult-to-remove byproducts.
Reaction Scheme:
Caption: CDI mediated synthesis of the target Weinreb amide.
Materials:
-
5-Fluoronicotinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5-fluoronicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases and the solution becomes clear.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and pyridine (1.1 equivalents) in DCM.
-
Add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Acid Chloride Formation
This classic two-step, one-pot approach involves the formation of a highly reactive acyl chloride intermediate.
Reaction Scheme:
Caption: Synthesis of the target Weinreb amide via an acid chloride intermediate.
Materials:
-
5-Fluoronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Toluene or Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 5-fluoronicotinic acid (1 equivalent) in anhydrous toluene or DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Carefully add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in DCM and add triethylamine (2.2 equivalents).
-
Slowly add the N,O-dimethylhydroxylamine mixture to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the pure Weinreb amide.
Causality Behind Experimental Choices
-
Choice of Solvent: Dichloromethane (DCM) and toluene are common choices for these reactions due to their inertness and ability to dissolve the reactants. Anhydrous conditions are crucial to prevent the hydrolysis of activated intermediates back to the carboxylic acid.
-
Use of a Base: In the acid chloride protocol, a base such as triethylamine is necessary to neutralize the hydrochloric acid generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride, liberating the free amine for nucleophilic attack. In the CDI protocol, pyridine can be used to facilitate the reaction with the hydrochloride salt.
-
Activation Strategy: The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the cornerstone of these syntheses.[2] Acid chlorides are highly reactive, ensuring a rapid and often complete reaction. CDI offers a milder alternative, which is beneficial when working with sensitive functional groups. The choice between these depends on the overall synthetic strategy and the stability of the starting material.
-
Work-up Procedure: The aqueous work-up is designed to remove unreacted starting materials, reagents, and water-soluble byproducts. Washing with a mild acid removes basic impurities like pyridine or triethylamine, while a bicarbonate wash removes any remaining acidic species.
Conclusion
The synthesis of this compound is most directly achieved through the coupling of 5-fluoronicotinic acid and N,O-dimethylhydroxylamine. The choice of coupling reagent and methodology is a critical parameter that should be tailored to the specific requirements of the overall synthetic plan, considering factors such as substrate sensitivity, desired purity, and scalability. Both the CDI and acid chloride routes are reliable methods, with the former offering milder conditions and the latter providing a highly reactive intermediate for efficient conversion. Careful optimization of reaction conditions and purification procedures is essential to obtain the desired product in high yield and purity.
References
A Researcher's Guide to Weinreb Amide Intermediates: Enhancing Precision in Acyl-Carbon Bond Formation
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds with high precision and control is paramount. For researchers in pharmaceutical development and complex molecule synthesis, the acylation of organometallic reagents to produce ketones is a fundamental yet often challenging transformation. Traditional acylating agents like acid chlorides and esters are frequently plagued by over-addition, leading to undesired tertiary alcohol byproducts and complicating purification schemes.[1] This guide offers an in-depth comparison of the Weinreb amide—a class of N-methoxy-N-methylamides—as a superior alternative, using 5-Fluoro-N-methoxy-N-methylnicotinamide as a focal point to illustrate its practical advantages.
The Challenge of Controlled Acylation
The core problem with highly reactive acylating agents, such as acid chlorides, is that the ketone product formed after the first nucleophilic addition is often more reactive than the starting material.[1][2] This reactivity imbalance makes it difficult to stop the reaction at the ketone stage, even with careful stoichiometric control of the organometallic reagent (e.g., Grignard or organolithium reagents).[3] The result is a mixture of products that lowers the yield of the desired ketone and necessitates difficult separations.
The Weinreb Amide Solution: A Mechanistic Insight
In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide as a highly effective acylating agent that elegantly circumvents the over-addition problem.[3] The unique strength of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[4]
This intermediate is stabilized by the coordination of the metal cation (like Li⁺ or Mg²⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[4][5] This chelate is remarkably stable at low temperatures and does not collapse to form a ketone until a deliberate aqueous or acidic workup is performed.[3][6] By the time the workup quenches the reaction, any excess organometallic reagent is destroyed, thus preventing the second, undesired addition.[7]
Caption: Mechanism of Weinreb ketone synthesis vs. acid chloride.
Comparative Analysis: Weinreb Amide vs. Other Acylating Agents
The advantages of Weinreb amides become clear when compared directly with other common acylating agents. Their stability, selectivity, and broad functional group tolerance set them apart as a premier tool for ketone and aldehyde synthesis.[8][9]
| Feature | Weinreb Amide | Acid Chloride | Ester |
| Over-addition Control | Excellent; stable chelated intermediate prevents it.[7] | Poor; ketone product is highly susceptible to a second addition.[1] | Moderate to Poor; less reactive than acid chlorides but still prone to over-addition.[2] |
| Reaction with Hydrides | Cleanly reduces to aldehydes (e.g., with LiAlH₄ or DIBAL-H).[3][10] | Often over-reduces to the primary alcohol. | Reduces to the primary alcohol. |
| Stability & Handling | Generally stable, often crystalline solids that can be purified and stored.[8] | Highly reactive, moisture-sensitive, and often corrosive. | Generally stable but can be susceptible to hydrolysis. |
| Functional Group Tolerance | High; tolerates a wide range of groups including esters, nitriles, and silyl ethers.[3] | Poor; reacts with many nucleophilic functional groups. | Moderate; can undergo transesterification or other side reactions. |
| Typical Ketone Yields | Generally high (often >80-95%).[7] | Variable and often low due to byproduct formation. | Variable, depends heavily on substrate and conditions. |
Focus Application: this compound
Heterocyclic ketones are crucial building blocks in medicinal chemistry. The synthesis of a fluorinated nicotinyl ketone using This compound serves as an excellent practical example. The fluorine atom can enhance metabolic stability or binding affinity in a final drug candidate, making its clean installation highly desirable.[11]
This protocol outlines a common method for preparing a Weinreb amide from a carboxylic acid using a standard peptide coupling reagent.
Materials:
-
5-Fluoronicotinic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 5-fluoronicotinic acid (1.0 eq) in DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.
Scientist's Note: The use of coupling reagents like EDC/HOBt provides a mild and efficient method for amide formation, avoiding the need to first convert the carboxylic acid to a harsh acid chloride.[6] This preserves sensitive functional groups on the substrate.
This protocol demonstrates the reaction of the Weinreb amide with a Grignard reagent to form the target ketone.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl solution at 0 °C.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final ketone.
Caption: Workflow for the synthesis of a fluorinated ketone.
The Versatility of Weinreb Amides: Aldehyde Synthesis
A significant advantage of the Weinreb amide is its utility in synthesizing aldehydes. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters and acid chlorides to primary alcohols, they reliably reduce Weinreb amides to aldehydes.[3][12] The same stabilizing chelated intermediate forms, preventing over-reduction to the alcohol.[4] This dual reactivity makes the Weinreb amide a valuable branching point in a synthetic sequence.
Caption: Divergent synthesis from a Weinreb amide intermediate.
Conclusion
The Weinreb amide has proven to be an indispensable tool for researchers in drug development and organic synthesis. Its ability to cleanly and efficiently convert carboxylic acid derivatives into ketones and aldehydes without the pervasive issue of over-addition marks a significant advance over traditional acylating agents.[3][13] The stability of the intermediate, mild reaction conditions, and high functional group tolerance allow for its application in complex molecular architectures where other methods fail.[8][9] As demonstrated with the synthesis involving this compound, the Weinreb amide provides a reliable and high-yielding pathway to valuable chemical entities, solidifying its role as a cornerstone of modern synthetic strategy.
References
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 11. This compound [myskinrecipes.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. orientjchem.org [orientjchem.org]
A Comparative Guide to the Synthesis of 5-Fluoro-N-methoxy-N-methylnicotinamide: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Fluoro-N-methoxy-N-methylnicotinamide, a vital building block for various fluorinated pharmaceuticals, presents a synthetic challenge where the choice of strategy can significantly impact cost, time, and overall efficiency. This guide provides an in-depth, objective comparison of the primary synthetic routes to this Weinreb amide, offering experimental insights and a cost-benefit analysis to inform your laboratory and scale-up decisions.
Introduction to Synthetic Strategies
The synthesis of this compound (a Weinreb amide) originates from 5-fluoronicotinic acid. The core of the synthesis lies in the activation of the carboxylic acid to facilitate amide bond formation with N,O-dimethylhydroxylamine. Two principal strategies dominate this transformation: a two-step approach via an acid chloride intermediate and a one-step approach using peptide coupling reagents. Each pathway offers distinct advantages and disadvantages in terms of cost, safety, and scalability.
At a Glance: Comparison of Synthetic Routes
| Feature | Acid Chloride Route | Peptide Coupling Route |
| Number of Steps | Two | One |
| Reagent Cost | Lower | Higher |
| Reaction Conditions | Harsher (potential for high temperatures) | Milder (often room temperature) |
| Byproducts | Gaseous and easily removed (SO₂, HCl, CO, CO₂) | Solid or high-boiling, requiring purification |
| Scalability | Generally more scalable | Can be less scalable due to reagent cost and purification |
| Safety Concerns | Corrosive and toxic reagents (thionyl chloride, oxalyl chloride) | Reagents can be irritants |
In-Depth Analysis of Synthetic Strategies
Strategy 1: The Acid Chloride Route
This traditional and cost-effective method involves the initial conversion of 5-fluoronicotinic acid to its highly reactive acyl chloride, 5-fluoronicotinoyl chloride. This intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.
Workflow of the Acid Chloride Route
Caption: General workflow for the acid chloride route.
Experimental Protocol: Synthesis of 5-Fluoronicotinoyl Chloride
-
Materials: 5-Fluoronicotinic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), anhydrous solvent (e.g., toluene or dichloromethane), and a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 5-fluoronicotinic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor for the cessation of gas evolution (HCl and SO₂ or CO/CO₂).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 5-fluoronicotinoyl chloride is often used directly in the next step without further purification.
-
Experimental Protocol: Synthesis of this compound
-
Materials: Crude 5-fluoronicotinoyl chloride, N,O-dimethylhydroxylamine hydrochloride, a suitable base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and the base (2.2 equivalents) in the anhydrous solvent.
-
Cool this solution in an ice bath.
-
Slowly add a solution of the crude 5-fluoronicotinoyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Cost-Benefit Analysis of the Acid Chloride Route:
-
Benefits: The primary advantage of this route is its cost-effectiveness. Thionyl chloride and oxalyl chloride are significantly cheaper than most peptide coupling reagents.[1][2][3][4][5][6][7] The gaseous byproducts are easily removed, simplifying the workup procedure.[8][9] This method is also highly scalable, making it suitable for industrial production.
-
Drawbacks: The reagents used, particularly thionyl chloride and oxalyl chloride, are corrosive, toxic, and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.[8][10] The reaction conditions can be harsh, potentially leading to side reactions with sensitive functional groups.
Strategy 2: The Peptide Coupling Route
This one-step approach avoids the isolation of the acyl chloride intermediate by using a coupling reagent to directly mediate the amide bond formation between 5-fluoronicotinic acid and N,O-dimethylhydroxylamine.
Workflow of the Peptide Coupling Route
Caption: General workflow for the peptide coupling route.
Experimental Protocol: One-Pot Synthesis using a Peptide Coupling Reagent
-
Materials: 5-Fluoronicotinic acid, N,O-dimethylhydroxylamine hydrochloride, a peptide coupling reagent (e.g., BOP, HBTU, HATU), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Procedure:
-
To a stirred solution of 5-fluoronicotinic acid (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and the base (2.5 equivalents) in the anhydrous solvent, add the peptide coupling reagent (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Cost-Benefit Analysis of the Peptide Coupling Route:
-
Benefits: This method offers milder reaction conditions, which are often more compatible with sensitive functional groups. The one-pot nature of the reaction can be more convenient for small-scale laboratory synthesis. A wide variety of coupling reagents are available, allowing for optimization for specific substrates.[7][8]
-
Drawbacks: The primary disadvantage is the significantly higher cost of peptide coupling reagents compared to thionyl chloride or oxalyl chloride. The byproducts of the coupling reaction are often solid or high-boiling impurities that must be removed by chromatography, which can be time-consuming and less amenable to large-scale production.
Cost Comparison of Key Reagents
| Reagent | Typical Price Range (per 100g) |
| 5-Fluoronicotinic Acid | $20 - $80 |
| N,O-dimethylhydroxylamine HCl | $35 - $75 |
| Thionyl Chloride | $30 - $60 |
| Oxalyl Chloride | $50 - $150 |
| BOP Reagent | > $200 |
| HBTU | > $100 |
Note: Prices are approximate and can vary based on supplier and purity.
Conclusion and Recommendations
The choice between the acid chloride and peptide coupling routes for the synthesis of this compound depends heavily on the specific needs of the researcher.
-
For large-scale synthesis and cost-sensitive projects, the acid chloride route is the clear winner. Its low reagent cost and scalability outweigh the challenges of handling hazardous materials, provided appropriate safety measures are in place.
-
For small-scale laboratory synthesis, especially when dealing with complex molecules with sensitive functional groups, the peptide coupling route offers a milder and often more convenient alternative. The higher cost and need for chromatographic purification are generally acceptable trade-offs for the milder conditions and potentially higher yields with complex substrates.
Ultimately, a thorough understanding of the costs, benefits, and safety implications of each synthetic strategy will enable researchers to make an informed decision that best aligns with their project goals and resources.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Morpholine Derivatives (26) [myskinrecipes.com]
- 5. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 6. scribd.com [scribd.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 99585-13-4,Methyl 5-Chloro-2-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5-Fluoro-N-methoxy-N-methylnicotinamide Against Commercial Standards
Abstract
In the landscape of pharmaceutical and agrochemical research, the role of specialized building blocks is paramount. 5-Fluoro-N-methoxy-N-methylnicotinamide, a Weinreb amide derivative of 5-fluoronicotinic acid, serves as a critical intermediate for the synthesis of complex ketones and other pharmacologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity, making this a valuable synthon.[1][2] The integrity of any multi-step synthesis hinges on the quality of its starting materials. Therefore, rigorous validation of in-house synthesized intermediates against commercially available standards is not merely a quality control step but a foundational pillar of reproducible science.
This guide provides a comprehensive framework for the synthesis, purification, and multi-modal analytical benchmarking of this compound. We eschew a simple checklist approach in favor of a deep dive into the causality behind our experimental and analytical choices. This document is designed for researchers, chemists, and drug development professionals, providing self-validating protocols and a logical framework for assessing chemical purity with the highest degree of confidence.
Part I: In-House Synthesis and Purification Strategy
The synthesis of N-methoxy-N-methylamides (Weinreb amides) is a well-established transformation, prized for its ability to generate stable intermediates that cleanly react with organometallic reagents to form ketones.[3] Our strategy involves the activation of 5-fluoronicotinic acid followed by coupling with N,O-dimethylhydroxylamine.
Proposed Synthetic Pathway
The chosen pathway involves a two-step, one-pot procedure. First, 5-fluoronicotinic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated and liberate the free amine for the coupling reaction.
Caption: Proposed synthesis of the target Weinreb amide.
Experimental Protocol: Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoronicotinic acid (1 equiv.).
-
Acyl Chloride Formation: Suspend the acid in dichloromethane (DCM, 10 vol). Add thionyl chloride (1.5 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.
-
Amide Coupling: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and pyridine (3 equiv.) in DCM. Add this solution dropwise to the acyl chloride mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Experimental Protocol: Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude oil or solid onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%). The choice of solvent system is critical and should be optimized first by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent under reduced pressure to yield the purified this compound, typically as a white solid or a pale yellow oil.
Part II: Comprehensive Analytical Characterization Workflow
A single analytical technique is insufficient to definitively establish purity. We employ an orthogonal workflow, where each method provides a unique and complementary piece of information regarding the identity, structure, and purity of the synthesized compound.
Caption: Orthogonal workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC-UV)
This is the cornerstone of purity assessment, providing a quantitative measure of the target compound relative to all other UV-active impurities.
Rationale: Reversed-phase HPLC is ideal for separating small to medium polarity organic molecules. An acidic mobile phase modifier is used to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[4] UV detection is appropriate as the pyridine ring is a strong chromophore.
Protocol:
-
System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 261 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Prep: 1 mg/mL in 50:50 Acetonitrile/Water.
Trustworthiness: The method is validated by analyzing the peak area percentage. A pure compound should exhibit a single major peak. The "percent purity" is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the main HPLC peak by providing its molecular weight. It is also a powerful tool for the tentative identification of impurities.[6]
Rationale: Coupling the HPLC separation to a mass spectrometer allows for mass analysis of each eluting peak. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making it straightforward to confirm the molecular weight.[6] While fluorine-containing compounds can sometimes be challenging for MS analysis, ESI is generally effective for this class of molecules.[7][8]
Protocol:
-
Utilize the same HPLC method as described above.
-
Mass Spectrometer: Single Quadrupole or TOF with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Expected Mass: The theoretical monoisotopic mass of C₈H₉FN₂O₂ is 184.06. The expected [M+H]⁺ ion is therefore at m/z 185.07.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Rationale:
-
¹H NMR: Confirms the number and connectivity of protons. The distinct signals for the N-methyl, N-methoxy, and aromatic protons provide a clear fingerprint. Rotational isomers (rotamers) around the amide C-N bond can sometimes cause broadening of the N-Me and O-Me signals at room temperature, which is a known feature of Weinreb amides.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹⁹F NMR: This is a critical and highly sensitive technique for any fluorinated compound. It provides a single, sharp signal in a region of the spectrum free from other interferences, confirming the presence of the fluorine atom.[9] It is also exceptionally useful for detecting any fluorine-containing impurities.
Protocol:
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR: Expect signals for aromatic protons (3H), a singlet for OCH₃ (~3.7 ppm), and a singlet for NCH₃ (~3.3 ppm).
-
¹⁹F NMR: Expect a single resonance. Hexafluorobenzene (-164.9 ppm) can be used as an external standard if precise chemical shift referencing is needed.[9]
Elemental Analysis (CHN)
This technique provides an orthogonal validation of purity by confirming the elemental composition of the bulk sample.
Rationale: Combustion analysis measures the percentage by mass of Carbon, Hydrogen, and Nitrogen. The experimental values for a pure sample should match the theoretical values within a narrow margin (typically ±0.4%). A significant deviation suggests the presence of inorganic salts, residual solvents, or other impurities.
Theoretical Composition for C₈H₉FN₂O₂:
-
Carbon: 52.17%
-
Hydrogen: 4.93%
-
Nitrogen: 15.21%
Part III: Benchmarking Against Commercial Standards
The final step is a direct, side-by-side comparison of the in-house synthesized material with a standard purchased from a reputable commercial supplier (e.g., Sigma-Aldrich, Combi-Blocks, Enamine).
Caption: Logic diagram for purity benchmarking.
Comparative Data Summary
The most effective way to present the comparison is a clear, consolidated table. The commercial standard should be accompanied by its Certificate of Analysis (CoA), which provides the vendor's own purity assessment.
| Analytical Test | In-House Synthesized Lot | Commercial Standard (Lot #XXXXX) | Acceptance Criteria |
| Appearance | White Crystalline Solid | White Crystalline Solid | Matching physical appearance |
| HPLC Purity (% Area) | 99.6% | 99.2% (per CoA) | Purity ≥ 98.0% |
| LC-MS [M+H]⁺ (m/z) | Found: 185.07 | Found: 185.07 | Matches theoretical m/z 185.07 |
| ¹H NMR | Conforms to structure | Conforms to structure | Spectra are superimposable |
| ¹⁹F NMR | Conforms, single peak | Conforms, single peak | Spectra are superimposable |
| Elemental Analysis | C: 52.10, H: 4.95, N: 15.18 | C: 52.25, H: 4.90, N: 15.25 | Within ±0.4% of theoretical |
Key Benchmarking Action:
-
HPLC Co-injection: A definitive test is to mix a small amount of the in-house material with the commercial standard and inject the mixture into the HPLC. If the materials are identical, a single, sharp, symmetrical peak should be observed. The appearance of a shoulder or a second peak indicates a difference in the compounds.
Conclusion
Establishing the purity of a synthesized intermediate like this compound is a multi-faceted process that demands more than a single measurement. By employing an orthogonal analytical workflow encompassing chromatography (HPLC), mass spectrometry (LC-MS), spectroscopy (NMR), and elemental analysis, we build a robust, cross-validated profile of the material. Benchmarking this profile against a certified commercial standard provides the ultimate confirmation of quality and identity. This rigorous approach ensures that subsequent synthetic steps are built on a foundation of certainty, leading to more reliable, reproducible, and successful research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 5-Fluoro-N-methoxy-N-methylnicotinamide
Introduction: A Precautionary Approach to a Novel Compound
As a novel research chemical, 5-Fluoro-N-methoxy-N-methylnicotinamide lacks a comprehensive, publicly available toxicological profile. Its structural similarity to other pharmacologically active nicotinamide derivatives, combined with the inclusion of a fluorine atom, necessitates a rigorous and cautious approach to handling. This guide is structured to provide researchers, scientists, and drug development professionals with the essential safety and logistical framework for managing this compound in a laboratory setting. Our core principle is risk mitigation through anticipation. In the absence of specific data, we will infer potential hazards from close structural analogs and establish protocols that treat the compound as potentially hazardous until proven otherwise. This ensures the highest standard of safety for all personnel.
Part 1: Hazard Assessment and Risk Analysis
A thorough risk assessment is the foundation of safe laboratory practice.[1] Since specific data for this compound is unavailable, we must analyze its structural components and known data from similar molecules.
Inferred Hazards from Structural Analogs
The primary hazards are extrapolated from Safety Data Sheets (SDS) of closely related chlorinated and non-fluorinated analogs. The consistent observation across these analogs is irritation to the skin and eyes.
| Compound | CAS Number | Reported Hazards | Source |
| 6-Chloro-N-methoxy-N-methylnicotinamide | 149281-42-5 | Causes skin irritation (H315), Causes serious eye irritation (H319) | TCI Chemicals[2] |
| N-methoxy-N-methylnicotinamide | 95091-91-1 | Causes skin irritation (H315), Causes serious eye irritation (H319) | TCI Chemicals[3] |
| Nicotinamide (Parent Compound) | 98-92-0 | Causes serious eye irritation (H319) | Fisher Scientific, Guinama[4][5] |
The "Research Chemical" Consideration
Novel compounds intended for research often have uncharacterized biological effects.[6] They are frequently sold with the disclaimer "not for human consumption" to circumvent regulations applicable to pharmaceuticals or known drugs.[7][8] This legal gray area places the full responsibility of safety on the researcher. Therefore, until extensive toxicological data is available, this compound must be handled with the assumption that it may possess potent, unknown biological activity.
Part 2: Personal Protective Equipment (PPE) Protocol
PPE serves as the critical last line of defense, creating a physical barrier between the researcher and the chemical hazard.[9][10] The following PPE is mandatory for all personnel handling this compound.
Task-Specific PPE Requirements
The level of PPE must be adapted to the specific task and the associated risk of exposure. A risk assessment must be performed and documented before commencing any new procedure.[1]
| Task | Minimum Required PPE | Rationale for Elevated Protection |
| Receiving & Unpacking | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against contamination from potentially compromised packaging. |
| Weighing & Transferring Solid | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves, NIOSH-approved Respirator (if not in a fume hood) | High risk of generating and inhaling fine dust particles. Double gloves prevent permeation.[11] |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves | High risk of chemical splashes to the face and eyes.[10][11] |
| Running Reactions & Work-up | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Chemical-Resistant Gloves | Protects against splashes, potential exothermic events, and extended chemical contact. |
| Waste Handling & Disposal | Lab Coat, Chemical Splash Goggles, Heavy-Duty Gloves (over Nitrile) | Reduces risk of exposure from contaminated containers and accidental spills. |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[11] However, due to the inferred irritation risk, chemical splash goggles are strongly recommended for all operations . A full face shield must be worn over goggles whenever there is a significant splash hazard, such as when transferring solutions or working with corrosive reagents.[10][11]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[11] For extended operations or when handling solutions, double-gloving (wearing two pairs of nitrile gloves) or wearing a more robust glove (e.g., neoprene) over a nitrile glove is required. Always inspect gloves for defects before use and remove them immediately after any known contact with the chemical.[11][12]
-
Body Protection : A flame-resistant laboratory coat is mandatory to protect skin and personal clothing from contamination.[1][10] Ensure the coat is fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : If engineering controls like a fume hood are not available or deemed insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required, especially when handling the solid powder.[10][13]
Part 3: Operational Workflow & Engineering Controls
A systematic workflow combined with robust engineering controls is essential to minimize exposure.
Mandatory Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, solution preparation, and reaction setups, must be performed inside a certified, properly functioning chemical fume hood.[14] This is the primary method for preventing inhalation exposure.
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps from preparation to disposal.
Caption: General workflow for handling this compound.
Experimental Protocols
Protocol 1: Weighing the Solid Compound
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don all PPE as specified for "Weighing & Transferring Solid".
-
Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.
-
Carefully transfer the desired amount using a clean spatula. Avoid any actions that could create dust.
-
Close the primary container immediately after transfer.
-
Record the weight, then carefully transfer the compound to the reaction or solution vessel.
-
Dispose of the weighing paper and any contaminated materials in the designated "Halogenated Solid Waste" container.
Protocol 2: Preparing a Stock Solution
-
Perform all steps within a chemical fume hood.
-
Don all PPE as specified for "Preparing Solutions".
-
Add the weighed solid to the appropriate volumetric flask or vessel.
-
Using a pipette or graduated cylinder, slowly add the desired solvent to the vessel, ensuring the solvent washes down any powder adhering to the sides.
-
Cap the vessel securely and mix by inversion or magnetic stirring until the solid is fully dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, date, and your initials.
Part 4: Emergency Procedures
Personnel Exposure
Immediate and correct first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][5] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or compound information to the medical personnel. |
Spill Response
-
Small Spill (in a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated, sealable waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the halogenated waste container.[15]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Part 5: Decontamination and Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance. As a fluorinated organic molecule, all waste associated with this compound must be treated as halogenated organic waste .[15][16][17]
Decontamination
-
Glassware and Equipment: Reusable equipment must be decontaminated thoroughly. A standard procedure is to rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove organic residues, followed by a wash with detergent (like Luminox®) and hot water, and a final rinse with deionized water.[18] The initial solvent rinse must be collected as halogenated liquid waste.
-
Work Surfaces: At the end of each procedure, thoroughly wipe down the work surface inside the fume hood with a suitable solvent and then with soap and water. Dispose of the wipes as halogenated solid waste.
Waste Management Workflow
Never mix halogenated and non-halogenated waste streams.[15][16] This is critical for both safety and cost-effective disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. guinama.com [guinama.com]
- 6. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
